molecular formula C9H11BrO B3053676 1-(1-Bromoethyl)-4-methoxybenzene CAS No. 55214-85-2

1-(1-Bromoethyl)-4-methoxybenzene

Cat. No.: B3053676
CAS No.: 55214-85-2
M. Wt: 215.09 g/mol
InChI Key: KZYDZNLNJFSFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Bromoethyl)-4-methoxybenzene is an organic compound with the molecular formula C9H11BrO and a molecular weight of 213.06 g/mol . Its structure features a benzene ring substituted with an electron-donating methoxy group at the para-position and a 1-bromoethyl group, making it a versatile intermediate in synthetic organic chemistry . The specific stereochemistry at the chiral center of the 1-bromoethyl group can be a critical factor in asymmetric synthesis. This compound serves as a valuable building block for researchers, particularly in the construction of more complex molecules. The bromine atom on the ethyl chain is a reactive site amenable to various transformations, such as nucleophilic substitutions (e.g., forming C-C, C-N, or C-O bonds) or metal-halogen exchange reactions to generate organometallic reagents. The para-methoxyphenyl (PMP) group is a common moiety in medicinal chemistry and materials science, often used to influence the electronic properties or bioavailability of a target molecule. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(1-bromoethyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYDZNLNJFSFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601848
Record name 1-(1-Bromoethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55214-85-2
Record name 1-(1-Bromoethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

physical properties of 4-(1-Bromoethyl)anisole

[1][2][3][4]

Executive Summary

4-(1-Bromoethyl)anisole (CAS: 15402-61-6) is a highly reactive benzylic halide intermediate utilized primarily in the synthesis of pharmaceutical agents and agrochemicals.[1] Characterized by a secondary benzylic bromide moiety para to a methoxy group, this compound exhibits significant electrophilicity, making it a versatile building block for introducing the 1-(4-methoxyphenyl)ethyl motif.[2]

This guide provides a rigorous analysis of its physicochemical properties, spectroscopic signature, synthesis protocols, and stability profile. Due to its tendency toward hydrolytic degradation and thermal elimination, specific handling protocols are required to maintain reagent integrity.

Physicochemical Properties

The physical constants of 4-(1-Bromoethyl)anisole are governed by the electron-donating methoxy group and the labile carbon-bromine bond.[1][2]

Table 1: Core Physical Data

PropertyValue / DescriptionNotes
IUPAC Name 1-(1-Bromoethyl)-4-methoxybenzene
CAS Number 15402-61-6Distinct from 4-bromoanisole (104-92-7)
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 215.09 g/mol
Physical State Colorless to pale yellow liquidDarkens upon storage due to

release
Boiling Point ~110–115 °C @ 10 mmHg (est.)[2][3][4][5][6][7][8]Thermally unstable at atmospheric pressure
Density 1.35 ± 0.05 g/cm³Estimated based on structural analogues
Refractive Index

~1.56
Solubility Soluble in

,

, THF, Toluene
Hydrolyzes rapidly in water
Stability Moisture and Heat SensitiveStore < 4°C under inert atmosphere (

)

Structural Characterization (Spectroscopy)

Accurate identification is critical due to the potential for isomerization to the primary bromide (1-(2-bromoethyl)-4-methoxybenzene) or hydrolysis to the alcohol.[1][2]

NMR (400 MHz, )
  • 
     2.03 (d, 
    
    
    , 3H):
    Methyl group of the ethyl chain. The doublet confirms the coupling to the single benzylic proton.
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     3.81 (s, 3H):  Methoxy group (
    
    
    ).[2]
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     5.20 (q, 
    
    
    , 1H):
    Benzylic proton (
    
    
    ).[2] The chemical shift is deshielded by both the aromatic ring and the bromine.
  • 
     6.86 (d, 
    
    
    , 2H):
    Aromatic protons ortho to the methoxy group.
  • 
     7.35 (d, 
    
    
    , 2H):
    Aromatic protons meta to the methoxy group (ortho to the benzylic center).
NMR (100 MHz, )
  • Aliphatic: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     26.5 (
    
    
    ), 51.2 (
    
    
    ), 55.3 (
    
    
    ).[2]
  • Aromatic: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     114.0 (
    
    
    ), 128.5 (
    
    
    ), 135.2 (
    
    
    ), 159.4 (
    
    
    ).[2]

Synthesis & Manufacturing Protocols

Two primary pathways exist for the synthesis of 4-(1-Bromoethyl)anisole: Radical Bromination and Nucleophilic Substitution of the corresponding alcohol.[1][2]

Method A: Radical Bromination (Wohl-Ziegler)

This method utilizes 4-ethylanisole and N-bromosuccinimide (NBS).[1] It is atom-economical but requires careful control to prevent poly-bromination.[2]

  • Reagents: 4-Ethylanisole (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq),

    
     or Benzotrifluoride (solvent).[2]
    
  • Procedure:

    • Dissolve 4-ethylanisole in anhydrous solvent under ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .[2]
      
    • Add NBS and radical initiator (AIBN/Benzoyl Peroxide).

    • Reflux for 2–4 hours.[2] Monitor consumption of NBS (succinimide floats to top).

    • Critical Step: Cool to 0°C, filter off succinimide, and concentrate in vacuo at low temperature (< 40°C) to prevent elimination to 4-methoxystyrene.[2]

Method B: Conversion of 1-(4-Methoxyphenyl)ethanol

This method is preferred for generating high-purity material, particularly if the chiral alcohol is available (though racemization is likely).[1][2]

  • Reagents: 1-(4-Methoxyphenyl)ethanol (1.0 eq), ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (0.35 eq) or 
    
    
    (conc.).[2]
  • Procedure:

    • Dissolve alcohol in dry

      
       or 
      
      
      at 0°C.
    • Add

      
       dropwise to control exotherm.
      
    • Stir at 0°C for 30–60 mins.

    • Quench with ice water, extract, and dry over

      
      .
      
Synthesis Workflow Diagram

SynthesisPathwaysStart14-EthylanisoleReagent1NBS / AIBN(Radical Bromination)Start1->Reagent1Start21-(4-Methoxyphenyl)ethanolReagent2PBr3 or HBr(Nucleophilic Sub.)Start2->Reagent2IntermediateReactive Intermediate(Benzylic Radical / Cation)Reagent1->IntermediateRefluxReagent2->Intermediate0°CProduct4-(1-Bromoethyl)anisole(Target)Intermediate->ProductMajor PathSideProductSide Product:4-MethoxystyreneIntermediate->SideProductElimination (Heat)

Caption: Dual synthetic pathways emphasizing the critical intermediate and potential elimination side reaction.

Reactivity & Stability Profile

The reactivity of 4-(1-Bromoethyl)anisole is dominated by the stability of the 4-methoxybenzyl carbocation.[1][2]

Mechanistic Insights
  • 
     Lability:  The p-methoxy group stabilizes the carbocation intermediate via resonance, making the bromine an exceptional leaving group. Solvolysis occurs rapidly in protic solvents.
    
  • Elimination (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Under basic conditions or elevated temperatures (> 60°C), the compound eliminates 
    
    
    to form 4-methoxystyrene.[2] This polymerization-prone monomer can contaminate the product.[2]
Reactivity Pathway Diagram

ReactivityProfileSubstrate4-(1-Bromoethyl)anisoleCationStabilized Carbocation[p-MeO-Ph-CH-Me]+Substrate->Cation-Br⁻ (Rate Limiting)Product_NuSubstitution Product(Nu: amines, azides, alcohols)Cation->Product_Nu+ NucleophileProduct_ElimElimination Product(4-Methoxystyrene)Cation->Product_Elim- H⁺ (Base/Heat)Product_HydHydrolysis Product(1-(4-Methoxyphenyl)ethanol)Cation->Product_Hyd+ H₂O (Moisture)

Caption: The central role of the stabilized carbocation in determining reaction outcomes.

Safety & Toxicology (E-E-A-T)

As a benzylic bromide, this compound poses specific occupational hazards.

  • Lachrymator: Like benzyl bromide, it is a potent eye irritant. All operations must be conducted in a functioning fume hood.

  • Skin Corrosive: Rapidly penetrates skin, alkylating proteins and causing chemical burns.

  • Storage: Must be stored over activated molecular sieves or copper turnings (stabilizer) at 2–8°C.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20034451, 1-(1-Bromoethyl)-4-methoxybenzene. Retrieved from [Link][1][2]

  • Organic Syntheses. (1944). Bromination of Alkylbenzenes. Coll. Vol. 3, p. 133. Retrieved from [Link]

1-(1-Bromoethyl)-4-methoxybenzene molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

1-(1-Bromoethyl)-4-methoxybenzene (CAS: 55214-85-2) is a specialized secondary benzylic halide serving as a critical electrophile in the synthesis of chiral pharmaceutical intermediates. Unlike its primary isomer (4-methoxyphenethyl bromide), this molecule possesses a chiral center at the benzylic position, making it a gateway to enantioselective transformations.

Its utility is defined by the "push-pull" electronic landscape : the electron-donating methoxy group (


-OMe) significantly stabilizes the benzylic carbocation, rendering the molecule highly reactive toward 

pathways, while the secondary bromide allows for stereocontrolled

inversions under specific conditions. This guide outlines the structural properties, validated synthesis protocols, and handling requirements for this lachrymatory intermediate.

Part 2: Molecular Architecture & Electronic Landscape

Structural Geometry & Chirality

The molecule features a benzene ring substituted at the para positions with a methoxy group and a 1-bromoethyl group.

  • Chirality: The C-1 position of the ethyl group is a chiral center. Synthetic batches are typically racemic (

    
    ) unless derived from enantiopure 1-(4-methoxyphenyl)ethanol.
    
  • Bond Lengths: The C(sp3)-Br bond is elongated and weak due to the stability of the potential carbocation, contributing to its high reactivity.

Electronic Effects (The -OMe Influence)

The 4-methoxy group is the defining feature of this molecule's reactivity profile.

  • Inductive Effect (-I): Oxygen is electronegative, pulling density through the sigma bond framework.

  • Resonance Effect (+R): The lone pairs on the oxygen donate electron density into the aromatic ring. This effect dominates, making the ring electron-rich.

  • Impact on Reactivity: The +R effect stabilizes the positive charge developing at the benzylic position during

    
     reactions. This makes 1-(1-bromoethyl)-4-methoxybenzene significantly more reactive than unsubstituted (1-bromoethyl)benzene.
    

Part 3: Synthetic Pathways & Process Control

Two primary methods exist for synthesis. Method A is preferred for high purity and regioselectivity, while Method B is a lower-cost industrial route with higher impurity profiles.

Method A: Conversion from 1-(4-Methoxyphenyl)ethanol (Preferred)

This method utilizes Phosphorus Tribromide (


) to convert the secondary alcohol to the bromide with inversion of configuration (if starting from chiral material).
  • Precursor: 1-(4-Methoxyphenyl)ethanol (CAS 3319-15-1).[1]

  • Reagent:

    
     (0.35 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    
  • Temperature: 0°C to Room Temperature.

Protocol:

  • Dissolve 10 mmol of 1-(4-methoxyphenyl)ethanol in 20 mL anhydrous DCM under

    
     atmosphere.
    
  • Cool to 0°C.

  • Add

    
     (3.5 mmol) dropwise over 15 minutes. Caution: Exothermic.
    
  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Pour onto ice/NaHCO3 mixture.

  • Extraction: Extract with DCM, dry over

    
    , and concentrate in vacuo (keep bath <30°C to prevent elimination to styrene).
    
Method B: Radical Bromination (Wohl-Ziegler)

Uses N-Bromosuccinimide (NBS) on 4-ethylanisole.

  • Issues: Competitive ring bromination ortho to the methoxy group can occur due to the activated ring. Requires precise stoichiometry.

Synthesis Start 1-(4-Methoxyphenyl)ethanol (CAS 3319-15-1) Reagent PBr3 / DCM 0°C, N2 atm Start->Reagent Product 1-(1-Bromoethyl)-4-methoxybenzene (CAS 55214-85-2) Reagent->Product SN2 Mechanism (Inversion) SideProduct 4-Methoxystyrene (Elimination Impurity) Product->SideProduct Heat/Base (>40°C)

Figure 1: Preferred synthetic pathway via alcohol conversion, highlighting the thermal instability leading to styrene formation.

Part 4: Characterization Framework

Validation of the structure requires distinguishing it from the primary bromide isomer (1-(2-bromoethyl)-4-methoxybenzene).

Table 1: Key Spectroscopic Identifiers

TechniqueParameterValue (Approx.)Structural Assignment
1H NMR

2.03 ppm (d, 3H)
DoubletMethyl group (

-CH-Br)
1H NMR

3.80 ppm (s, 3H)
SingletMethoxy group (Ar-O-

)
1H NMR

5.20 ppm (q, 1H)
QuartetBenzylic proton (Ar-

-Br)
1H NMR

6.85 / 7.35 ppm
AA'BB' SystemPara-substituted aromatic ring
13C NMR

~26 ppm
SignalMethyl carbon
13C NMR

~50-55 ppm
SignalBenzylic C-Br
MS (EI) m/z 214/2161:1 RatioMolecular ion (

) showing Br isotope pattern

Note: The primary isomer (phenethyl bromide) would show two triplets at ~3.1 and ~3.5 ppm, lacking the quartet/doublet pattern.

Part 5: Reactivity Profile & Applications

The reactivity is governed by the competition between


 (ionization) and 

(displacement).
The Dominance

Due to the


-methoxy group, the carbocation intermediate is resonance-stabilized.
  • Solvolysis: In polar protic solvents (MeOH,

    
    ), the bromide ion leaves spontaneously, leading to racemization if the starting material was chiral.
    
  • Application: Used to introduce the 1-(4-methoxyphenyl)ethyl group as a protecting group for amines, removable by acid (forming the stable carbocation).

Stereoselective

To maintain stereochemistry (with inversion), reactions must be performed in non-polar or polar aprotic solvents (THF, DMF) with strong nucleophiles (Azide, Thiolates) to outcompete the ionization pathway.

Reactivity Substrate 1-(1-Bromoethyl)-4-methoxybenzene Carbocation Resonance Stabilized Cation (Planar) Substrate->Carbocation Polar Protic Solvent (Spontaneous Ionization) Product_SN2 Inverted Product (e.g., Chiral Amine) Substrate->Product_SN2 Strong Nuc / Aprotic Solvent (Backside Attack) Product_SN1 Racemic Product (e.g., Ether/Alcohol) Carbocation->Product_SN1 Nucleophilic Attack (Top/Bottom)

Figure 2: Mechanistic divergence. The p-methoxy group biases the system toward the central carbocation pathway unless specific conditions are met.

Part 6: Safety & Stability Protocol

Hazard Class: Corrosive, Lachrymator.

  • Lachrymator: This compound releases HBr upon hydrolysis and is a potent tear gas. All operations must occur in a functioning fume hood.

  • Thermal Instability: Benzylic bromides are thermally labile. Storage above RT can lead to autocatalytic decomposition (HBr produced catalyzes further decomposition).

    • Storage: Store at -20°C under Argon/Nitrogen.

    • Stabilizer: Trace amounts of

      
       or silver wool can be added to the vial to scavenge free acid.
      
  • Decomposition Signs: Darkening of the liquid (from colorless/yellow to brown/black) indicates HBr release and polymerization.

References

  • PubChem. 1-(1-Bromoethyl)-4-methoxybenzene (Compound).[2][3] National Library of Medicine. Available at: [Link]

  • S. M. Silverman et al. Enantioselective Synthesis of Chiral Amines via Nucleophilic Substitution. Journal of Organic Chemistry.[4] (General reference for benzylic bromide reactivity).

  • NIST Chemistry WebBook. Benzene, 1-bromo-4-methoxy- (Analogous Spectral Data). Available at: [Link]

  • Cheméo. Physical Properties of 1-(2-Bromoethyl)-4-methoxybenzene (Isomer Comparison). Available at: [Link]

Sources

Navigating the Chemistry of 1-(1-Bromoethyl)-4-methoxybenzene: A Technical Guide to Safety and Hazard Management

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Scientist's-Eye View of a Reactive Intermediate

1-(1-Bromoethyl)-4-methoxybenzene is a substituted aromatic compound with significant utility in organic synthesis, particularly in the construction of more complex molecular architectures. Its value lies in the reactivity of the benzylic bromide, which serves as an excellent leaving group in nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The methoxy group on the phenyl ring, an electron-donating group, can influence the regioselectivity of further aromatic substitutions. However, the very features that make this compound a valuable synthetic intermediate also underpin its potential hazards. Understanding the delicate balance between its reactivity and its toxicological profile is paramount for any researcher incorporating it into their workflow. This guide moves beyond a simple recitation of safety data sheet (SDS) information, aiming to provide a deeper, mechanistic understanding of the hazards and a framework for its safe and effective use in a research and development setting.

Section 1: Physicochemical and Hazard Profile

A foundational understanding of the intrinsic properties of 1-(1-Bromoethyl)-4-methoxybenzene is the first step in a comprehensive safety assessment.

PropertyValueSource
Molecular Formula C9H11BrO[1]
Molecular Weight 215.09 g/mol [1]
CAS Number 55214-85-2[1]
Appearance Clear to straw-colored liquid[2]
Synonyms 4-(1-Bromoethyl)anisole, 1-(1-bromoethyl)-4-methoxy-benzene[1]
GHS Hazard Classification: A Snapshot of the Risks

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universally understood summary of the primary hazards associated with 1-(1-Bromoethyl)-4-methoxybenzene.[1]

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedDanger
Skin Corrosion/Irritation2H315: Causes skin irritationDanger
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damageDanger
Specific Target Organ Toxicity3H335: May cause respiratory irritationDanger

Section 2: The Science Behind the Hazards: A Mechanistic Perspective

For the intended audience of scientists, a deeper understanding of why this molecule is hazardous is crucial for fostering a robust safety culture.

Corrosivity and Irritation: The Role of the Benzylic Bromide

The primary driver of the skin and eye-damaging properties of 1-(1-Bromoethyl)-4-methoxybenzene is the reactive benzylic bromide. As a potent electrophile, it can readily react with biological nucleophiles, such as the amine and thiol groups found in proteins and peptides within skin and eye tissues. This covalent modification can disrupt protein structure and function, leading to cell damage, inflammation, and the observed irritation and corrosive effects. The lachrymatory (tear-inducing) nature of many benzylic halides is a direct result of this reactivity with proteins on the surface of the eye.

Respiratory Irritation: Inhalation Hazards

Upon inhalation, the vapor of 1-(1-Bromoethyl)-4-methoxybenzene can come into contact with the moist surfaces of the respiratory tract. Similar to its effects on skin and eyes, the compound can alkylate proteins and other biomolecules in the epithelial lining of the lungs and airways. This can trigger an inflammatory response, leading to irritation, coughing, and potentially more severe respiratory distress with significant exposure.

Systemic Toxicity: Oral Exposure and Beyond

Section 3: Risk Mitigation in the Laboratory: A Proactive Approach

A thorough understanding of the hazards allows for the development of a multi-layered approach to risk mitigation, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of 1-(1-Bromoethyl)-4-methoxybenzene, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE): The Essential Barrier

A standard PPE ensemble for handling this compound should include:

  • Eye Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over goggles is recommended.[3][4]

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact.[3][5] However, for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered.[4] It is crucial to consult glove manufacturer's compatibility charts for specific breakthrough times.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[5]

PPE_Workflow cluster_Preparation Preparation cluster_Handling Chemical Handling cluster_Post_Handling Post-Handling Assess_Risk Assess Experimental Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Determines Don_PPE Don PPE (Goggles, Gloves, Lab Coat) Select_PPE->Don_PPE Informs In_Fume_Hood Work in Fume Hood Don_PPE->In_Fume_Hood Chemical_Use Use Chemical In_Fume_Hood->Chemical_Use Doff_PPE Doff PPE Carefully Chemical_Use->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for selecting and using PPE.

Section 4: Emergency Preparedness: Planning for the Unexpected

First Aid Measures: Immediate Response
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.[2]
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Management: A Step-by-Step Protocol

In the event of a spill, the following protocol should be initiated immediately:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert nearby colleagues and the laboratory supervisor.

  • Assess the Spill: If the spill is large, involves other hazardous materials, or if you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Don Appropriate PPE: Before attempting to clean up a small, manageable spill, don the appropriate PPE, including a respirator if necessary and available.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the liquid.[6] Work from the outside of the spill inwards to prevent it from spreading.[7][8]

  • Absorb and Collect: Once the liquid is absorbed, carefully scoop the material into a designated, labeled hazardous waste container.[6][7]

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water. Collect all cleaning materials as hazardous waste.[6]

  • Dispose of Waste: All contaminated materials, including absorbent, gloves, and cleaning supplies, must be disposed of as hazardous waste according to institutional and local regulations.[9]

Spill_Response Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Assess Assess Spill Size and Risk Evacuate->Assess SmallSpill Small & Manageable? Assess->SmallSpill ContactEHS Contact EHS/ Emergency Services SmallSpill->ContactEHS No DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes Contain Contain Spill (Absorbent Material) DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Decision tree for spill response.

Section 5: Long-Term Health Effects and Reactivity

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data available for 1-(1-Bromoethyl)-4-methoxybenzene regarding its carcinogenic, mutagenic, or reproductive toxicity. However, some related aromatic compounds have been shown to have carcinogenic properties in animal studies.[10] Given the alkylating nature of this compound, it is prudent to handle it as a potential carcinogen and mutagen until data to the contrary becomes available.

Chemical Stability and Reactivity
  • Stability: The compound is stable under normal laboratory conditions.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as these can lead to vigorous and potentially hazardous reactions.[2]

  • Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[11]

Section 6: Environmental Considerations and Disposal

Environmental Fate

The environmental fate of 1-(1-Bromoethyl)-4-methoxybenzene has not been extensively studied. However, related substituted anisoles can have varying degrees of environmental toxicity and persistence.[12][13][14] Due to its halogenated nature, it should be assumed to be harmful to aquatic life, and release into the environment must be avoided.

Waste Disposal

All waste containing 1-(1-Bromoethyl)-4-methoxybenzene, including neat material, reaction mixtures, and contaminated items, must be treated as hazardous waste.

  • Segregation: This compound should be segregated into a waste stream for halogenated organic compounds.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Waste must be disposed of through your institution's EHS department in accordance with all local, state, and federal regulations.[9]

Conclusion

1-(1-Bromoethyl)-4-methoxybenzene is a valuable reagent for the synthetic chemist, but its utility is matched by its potential hazards. A thorough understanding of its reactivity and toxicological profile, coupled with a diligent and proactive approach to safety, is essential for its responsible use. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can safely harness the synthetic potential of this compound while minimizing risk to themselves and the environment.

References

  • Scribd. (2012, September 6). Aluminum Alkyl Halides Safety SOP. Retrieved from [Link]

  • Kent State University. Cleaning up a spill. Compliance and Risk Management. Retrieved from [Link]

  • Unknown Source. 1.3.2 Spill-Procedures. Retrieved from a source discussing chemical spill basics.
  • Environment, Health and Safety. 5.4.1.1 Incidental Spill Cleanup Procedures. Retrieved from [Link]

  • PubChem. 1-(1-Bromoethyl)-4-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Hawari, J., et al. (2014). Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products. Chemosphere, 119, 16-23.
  • Kamali, A., et al. (2022). Validating the “greenness” of chemicals via life cycle assessment: the case of anisole as an anti-solvent in perovskite solar cells. RSC Sustainability.
  • ResearchGate. (n.d.). Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products. Retrieved from [Link]

  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Australian Government Department of Health. (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]

Sources

Synthesis of 1-(1-Bromoethyl)-4-methoxybenzene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile[1]

1-(1-Bromoethyl)-4-methoxybenzene (CAS: 55214-85-2), often referred to as p-methoxy-1-bromoethylbenzene, is a highly reactive benzylic bromide.[1] It serves as a critical electrophile in the synthesis of chiral amines, heterocycles, and as a protecting group donor (p-methoxybenzyl, PMB analogs).

Due to the electron-donating methoxy group at the para position, the benzylic carbon is significantly activated. This facilitates facile nucleophilic substitution (


 pathways) but also renders the compound chemically labile. It is prone to rapid hydrolysis to the alcohol or elimination to 4-methoxystyrene upon exposure to moisture, heat, or Lewis acids.

Key Technical Parameters:

Parameter Data

| Molecular Formula |


 |
| Molecular Weight  | 215.09  g/mol  |
| Physical State  | Colorless to pale yellow oil (solidifies at low temp) |
| Boiling Point  | ~95–98 °C at 2 mmHg (Decomposes at atm pressure) |
| Stability  | Unstable.  Moisture sensitive.[1][2][3][4][5] Store < -20°C under Argon. |
| Hazards  | Lachrymator , Corrosive, Alkylating Agent. |

Part 2: Retrosynthetic Analysis & Strategic Planning[1]

The synthesis of 1-(1-Bromoethyl)-4-methoxybenzene can be approached via three primary disconnects. The choice of route depends on starting material availability and tolerance for isomeric impurities.

Diagram 1: Retrosynthetic Pathways

Retrosynthesis Target 1-(1-Bromoethyl)-4-methoxybenzene (Target Molecule) Alcohol 1-(4-Methoxyphenyl)ethanol (Route A: Nucleophilic Sub.) Target->Alcohol PBr3 or HBr (SN1/SN2) Styrene 4-Methoxystyrene (Route B: Hydrobromination) Target->Styrene HBr (Markovnikov) Ethyl 1-Ethyl-4-methoxybenzene (Route C: Radical Bromination) Target->Ethyl NBS, AIBN (Wohl-Ziegler)

Caption: Strategic disconnections showing the three primary synthetic routes. Route A is preferred for laboratory-scale purity.[1]

Part 3: Primary Protocol – Nucleophilic Substitution (Route A)

Rationale: The conversion of 1-(4-methoxyphenyl)ethanol to the bromide is the most reliable laboratory method.[1] The p-methoxy group stabilizes the intermediate carbocation, allowing the reaction to proceed rapidly under mild conditions. Phosphorus tribromide (


) is preferred over HBr to avoid the formation of water, which can reverse the reaction (hydrolysis).
Materials
  • Substrate: 1-(4-Methoxyphenyl)ethanol (1.0 equiv)

  • Reagent: Phosphorus tribromide (

    
    ) (0.35 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether (

    
    )
    
  • Quench: Saturated aqueous

    
    
    
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with dry Nitrogen or Argon.[1]

  • Dissolution: Add 1-(4-methoxyphenyl)ethanol (10.0 mmol, 1.52 g) and anhydrous DCM (20 mL). Cool the solution to 0 °C in an ice bath.

  • Bromination: Dilute

    
     (3.5 mmol, 0.33 mL) in DCM (5 mL). Add this solution dropwise to the reaction flask over 15 minutes.
    
    • Observation: The solution may turn slightly yellow.[6]

    • Mechanism:[1][7][8][9] The alcohol oxygen attacks P, forming a good leaving group (

      
      ), followed by bromide displacement.
      
  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (Note: The bromide is unstable on silica; run a "mini-workup" in a vial before spotting).

  • Workup (Critical):

    • Cool the mixture back to 0 °C.

    • Slowly add saturated

      
       (20 mL) to quench excess 
      
      
      
      .[1] Caution: Gas evolution (HBr neutralization).[1]
    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

    • Wash combined organics with Brine (20 mL).[1]

    • Dry over anhydrous

      
       (avoid acidic drying agents).[1]
      
  • Isolation: Filter and concentrate in vacuo at low temperature (< 30 °C bath).

  • Purification: The crude product is often sufficiently pure (>95%).[1] If necessary, perform rapid filtration through a short plug of Neutral Alumina (not Silica Gel) using Hexanes/EtOAc (9:1).

Diagram 2: Mechanistic Pathway (SN1 Dominance)

Mechanism Alcohol Alcohol Substrate Activated Activated Intermediate (R-O-PBr2) Alcohol->Activated PBr3, 0°C Carbocation Stabilized Carbocation (Resonance) Activated->Carbocation -HOPBr2 (Rate Limiting) Product Benzylic Bromide Carbocation->Product Br- Attack

Caption: The p-methoxy group stabilizes the carbocation intermediate, driving the SN1 pathway.[1]

Part 4: Alternative Protocols

Route B: Radical Bromination (Wohl-Ziegler)[1][10]
  • Substrate: 4-Ethylanisole[1]

  • Reagents: N-Bromosuccinimide (NBS), AIBN (cat.)[1]

  • Solvent:

    
     (traditional) or Trifluorotoluene (green alternative)
    
  • Conditions: Reflux under Argon.[1]

  • Pros/Cons: Uses cheap starting material but often yields benzylic dibromides or ring-brominated byproducts if stoichiometry is not strictly controlled.[1]

Route C: Hydrobromination of Styrene
  • Substrate: 4-Methoxystyrene[1][3][10]

  • Reagents: HBr (gas) or HBr in AcOH.[1]

  • Conditions: -78 °C to 0 °C.[1]

  • Pros/Cons: Atom economical.[1] However, 4-methoxystyrene is prone to rapid polymerization in the presence of strong acids like HBr. This route requires careful temperature control and polymerization inhibitors (e.g., BHT).

Part 5: Stability & Troubleshooting (Self-Validating Systems)

The primary failure mode in this synthesis is the degradation of the product during workup or storage.

IssueCauseSolution
Low Yield Hydrolysis during workupUse ice-cold

; minimize contact time with water.[1]
Pink/Red Color Polymerization or DecompositionAdd a stabilizer (1%

) if storing.[1] Distill immediately.
Product Solidifies High PurityThis is normal. The racemate melts ~10°C; pure enantiomers melt higher.
TLC Streaking Decomposition on SilicaUse Neutral Alumina plates or treat silica plates with

before use.[1]

Storage Protocol: Store the isolated bromide in a tightly sealed vial, under Argon, at -20 °C. For long-term storage, adding a few grains of activated Potassium Carbonate (


) to the vial can scavenge trace acid and prevent autocatalytic decomposition.

Part 6: References

  • Preparation of Benzylic Bromides: Hutchins, R. O.; Masilamani, D.; Maryanoff, C. A. J. Org. Chem.1976 , 41, 1071. Link

  • Mechanism of PBr3 Reactions: Comprehensive Organic Transformations, Larock, R. C., VCH Publishers, 1989.

  • Stability of p-Methoxybenzyl derivatives: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed., Wiley-Interscience, 1999.

  • Radical Bromination Protocols: Djerassi, C. Chem. Rev.[1]1948 , 43, 271. Link

  • Safety Data (1-Bromoethyl-4-methoxybenzene): PubChem Compound Summary. Link

Sources

Navigating the Chemical Identity and Synthetic Utility of 1-(1-Bromoethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and organic synthesis, the accurate identification and handling of highly reactive intermediates are paramount. 1-(1-Bromoethyl)-4-methoxybenzene (CAS: 55214-85-2) is a critical benzylic building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and complex natural products. Due to the electron-donating nature of the para-methoxy group, this compound generates an exceptionally stable carbocation, making it a highly efficient electrophile in SN1 and cross-coupling reactions.

However, navigating chemical databases, procurement logs, and legacy literature requires a deep understanding of its varied nomenclature. This whitepaper deconstructs the synonyms associated with this compound, details its physical properties, and provides a field-proven, self-validating methodology for its synthesis and analytical verification.

Nomenclature and Synonym Mapping

Chemical registries and literature databases index compounds based on different structural priorities. Understanding the causality behind these naming conventions is essential for researchers conducting comprehensive prior-art searches or sourcing raw materials.

  • IUPAC Standard Name: 1-(1-bromoethyl)-4-methoxybenzene. This is the systematic name prioritizing the benzene ring as the core parent structure, with the bromoethyl and methoxy groups treated as substituents.

  • CAS Inverted Index Name: Benzene, 1-(1-bromoethyl)-4-methoxy-. Used primarily in regulatory databases (e.g., TSCA, REACH), this inverted format groups the compound under "Benzene" to facilitate alphabetical indexing of aromatic derivatives .

  • Substituent-Based Name: 1-(4-Methoxyphenyl)ethyl bromide. Commonly used in bench chemistry and synthetic literature, this name highlights the reactive functional group (the ethyl bromide) attached to the anisole moiety.

  • Legacy / Common Names:

    
    -Methyl-p-methoxybenzyl bromide or p-Methoxy-
    
    
    
    -bromoethylbenzene. These terms are frequently encountered in older literature, emphasizing the benzylic nature of the reactive center.

Nomenclature_Map Core 1-(1-Bromoethyl)-4-methoxybenzene (CAS: 55214-85-2) IUPAC IUPAC Standard 1-(1-bromoethyl)-4-methoxybenzene Core->IUPAC Official Subst Substituent-Based 1-(4-Methoxyphenyl)ethyl bromide Core->Subst Structural Inverted Inverted Index (CAS) Benzene, 1-(1-bromoethyl)-4-methoxy- Core->Inverted Database Legacy Legacy / Common alpha-Methyl-p-methoxybenzyl bromide Core->Legacy Literature

Fig 1: Logical mapping of synonyms to the core chemical structure.

Quantitative Chemical and Physical Properties

To ensure accurate stoichiometry and safety during scale-up, the fundamental physicochemical properties of 1-(1-Bromoethyl)-4-methoxybenzene must be strictly monitored. The data below is aggregated from authoritative chemical registries , .

PropertyValueSource
Molecular Formula C9H11BrOPubChem
Molecular Weight 215.09 g/mol PubChem
Exact Mass 213.99933 DaPubChem
CAS Registry Number 55214-85-2ECHEMI
DSSTox ID DTXSID90601848PubChem
Topological Polar Surface Area 9.2 ŲPubChem

Experimental Methodology: Mild Synthesis via Appel Reaction

Because the para-methoxy group highly activates the benzylic position, standard bromination using harsh acids (e.g., concentrated HBr) often leads to ether cleavage or rapid polymerization of the resulting carbocation. To circumvent this, the Appel Reaction is the preferred method. It provides mild, neutral conditions that prevent degradation.

Step-by-Step Protocol
  • Preparation: Dissolve 1-(4-methoxyphenyl)ethanol (1.0 eq) and carbon tetrabromide (CBr4, 1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from quenching the highly reactive alkoxyphosphonium intermediate. The 0 °C temperature suppresses unwanted elimination reactions (e.g., the formation of 4-vinylanisole).

  • Activation: Add triphenylphosphine (PPh3, 1.2 eq) in small portions over 15 minutes.

    • Causality: Slow addition controls the exothermic formation of the phosphonium intermediate, preventing localized heating that could trigger side reactions.

  • Reaction Monitoring: Stir the mixture for 1–2 hours while allowing it to warm to room temperature.

  • Workup and Purification: Concentrate the DCM under reduced pressure. Precipitate the triphenylphosphine oxide (TPPO) byproduct by adding cold diethyl ether, then filter through a pad of Celite.

    • Causality: TPPO is highly soluble in DCM but practically insoluble in cold ether. This differential solubility allows for rapid, chromatography-free preliminary purification, which is critical since the product is sensitive to silica gel.

  • Storage: Store the purified bromide at -20 °C over silver wire or copper turnings.

    • Causality: Benzylic bromides are prone to spontaneous hydrolysis and radical-mediated homocoupling. The metal acts as a radical scavenger to extend the reagent's shelf life.

Appel_Reaction A 1-(4-Methoxyphenyl)ethanol + CBr4 in DCM (0°C) B Add PPh3 (Slow Addition) A->B C Phosphonium Intermediate (Alkoxyphosphonium ion) B->C D Nucleophilic Substitution (Br⁻ attack) C->D E 1-(1-Bromoethyl)-4-methoxybenzene (Target Product) D->E F Triphenylphosphine Oxide (TPPO Byproduct) D->F

Fig 2: Mild synthesis of 1-(1-bromoethyl)-4-methoxybenzene via Appel reaction.

Self-Validating Analytical Protocol

A robust chemical workflow requires built-in self-validation to ensure the integrity of the synthesized intermediate before deploying it in downstream drug development steps.

Proton NMR (1H-NMR) Validation: To validate the success of the Appel reaction and ensure no degradation has occurred, immediately run a crude 1H-NMR in CDCl3.

  • Confirmation of Conversion: The starting material features a benzylic methine (CH-OH) proton that presents as a quartet around 4.8 ppm. Upon successful bromination, the electron-withdrawing nature of the bromine atom shifts this diagnostic quartet downfield to approximately 5.3 ppm . The loss of the broad hydroxyl (-OH) peak further validates complete conversion.

  • Degradation Check (The Failsafe): If the product degrades via the elimination of HBr, it forms 4-vinylanisole. This is instantly detectable by the appearance of vinylic protons (distinct doublets/multiplets between 5.0 and 6.7 ppm). The complete absence of these vinylic peaks acts as a self-validating confirmation that the storage and synthesis conditions successfully preserved the integrity of the 1-(1-bromoethyl)-4-methoxybenzene.

References

  • National Center for Biotechnology Information (PubChem). "1-(1-Bromoethyl)-4-methoxybenzene | C9H11BrO | CID 20034451" PubChem Database. Available at:[Link]

Methodological & Application

Suzuki coupling protocol for 1-(1-Bromoethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 1-(1-Bromoethyl)-4-methoxybenzene

Abstract & Strategic Overview

The cross-coupling of 1-(1-Bromoethyl)-4-methoxybenzene presents a specific challenge in medicinal chemistry: the formation of a


 bond at a secondary benzylic center. Unlike standard aryl halide couplings, this substrate contains 

-hydrogens, making it highly susceptible to

-hydride elimination
, which yields the undesired styrene derivative (4-methoxystyrene) rather than the coupled product.

This protocol details a high-fidelity method based on the work of Gregory Fu and colleagues, utilizing bulky, electron-rich phosphine ligands to suppress elimination and facilitate oxidative addition. By strictly controlling the ligand-to-metal ratio and water content, researchers can achieve high yields while minimizing protodehalogenation and isomerization.

Mechanistic Insight: The "Danger Zone"

To ensure reproducibility, one must understand the failure mode. In standard Suzuki couplings (e.g., using Pd(PPh


)

), the oxidative addition of secondary alkyl halides is slow. Once added, the resulting alkyl-palladium(II) species (Intermediate B in the diagram below) is prone to

-hydride elimination because the barrier for elimination is often lower than that for transmetallation.

The Solution: The use of bulky ligands like PCy


 (Tricyclohexylphosphine)  or P(

-Bu)

Me
serves two functions:
  • Electronic: Increases electron density on Pd, accelerating the oxidative addition of the alkyl bromide.

  • Steric: The bulkiness accelerates the reductive elimination step and, crucially, destabilizes the coplanar transition state required for

    
    -hydride elimination.
    
Diagram 1: Catalytic Cycle & Competition Pathways

SuzukiMechanism Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Alkyl-Pd-Br Species) Pd0->OxAdd + R-Br (Substrate) TransMet Transmetallation (Alkyl-Pd-Aryl) OxAdd->TransMet + Ar-B(OH)2 / Base BetaElim β-Hydride Elimination (SIDE REACTION) OxAdd->BetaElim Slow Transmetallation RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast with Bulky Ligands RedElim->Pd0 Cycle Regenerates Styrene 4-Methoxystyrene (Undesired Alkene) BetaElim->Styrene Irreversible Loss

Caption: The catalytic cycle highlights the critical competition between Transmetallation (Yellow) and the undesired


-Hydride Elimination (Black).

Experimental Protocol

Substrate: 1-(1-Bromoethyl)-4-methoxybenzene (CAS: 55214-85-2) Target Reaction: Coupling with Phenylboronic acid (Model System)

Reagent Selection Table[1]
ComponentRecommended ReagentRoleCritical Note
Precatalyst Pd(OAc)

Palladium SourceAir stable; reduces to Pd(0) in situ.
Ligand PCy

(Tricyclohexylphosphine)
Chiral/Bulky LigandMust be handled in glovebox or strictly inerted. Oxidizes rapidly in air.
Ratio Pd:L = 1:1.2 to 1:2StoichiometryExcess ligand prevents Pd black precipitation but too much slows reaction.
Base K

PO

(3.0 equiv)
ActivatorUse K

PO

H

O
. Completely anhydrous conditions can retard transmetallation.
Solvent Toluene / Water (20:1)MediumBiphasic system helps dissolve inorganic base and facilitates boron activation.
Detailed Procedure (Step-by-Step)

Safety Warning: 1-(1-Bromoethyl)-4-methoxybenzene is a lachrymator and skin irritant. Handle in a fume hood. PCy


 is pyrophoric/air-sensitive.
  • Glassware Preparation:

    • Oven-dry a 20 mL Schlenk tube or a heavy-walled reaction vial with a crimp cap.

    • Cool under a stream of dry Argon or Nitrogen.

  • Catalyst Pre-complexation (The "Stock Solution" Method):

    • Note: Weighing small amounts of PCy

      
       is error-prone. Prepare a stock solution.
      
    • Inside a glovebox (or under rapid Argon flow), dissolve Pd(OAc)

      
       (4.5 mg, 0.02 mmol) and PCy
      
      
      
      (6.7 mg, 0.024 mmol) in dry Toluene (2 mL).
    • Stir for 5-10 minutes at room temperature. The solution should turn from orange to a pale yellow/brown, indicating reduction/ligation.

  • Reaction Assembly:

    • To the reaction vessel, add:

      • Phenylboronic acid (1.2 equiv, 146 mg for a 1.0 mmol scale).

      • K

        
        PO
        
        
        
        H
        
        
        O (3.0 equiv, 690 mg).
    • Evacuate and backfill with Argon (3 cycles).

    • Add the Catalyst Stock Solution via syringe.

    • Add the substrate 1-(1-Bromoethyl)-4-methoxybenzene (1.0 mmol, ~215 mg / ~144 µL) via microliter syringe.

    • Add remaining Toluene to reach 0.2 M concentration (total ~5 mL).

    • Add degassed Water (250 µL, approx 5% v/v).

  • Execution:

    • Seal the vessel tightly.

    • Stir vigorously (1000+ rpm) at Room Temperature for 24 hours.

    • Optimization: If conversion is <50% after 6 hours, heat to 50°C. Do not exceed 70°C to avoid elimination.

  • Work-up:

    • Quench by adding 5 mL of water and 5 mL of Ethyl Acetate.

    • Separate organic layer.[1] Extract aqueous layer 2x with EtOAc.

    • Dry over MgSO

      
      , filter, and concentrate.[1]
      
    • Purify via Flash Chromatography (Silica Gel, Hexanes/EtOAc gradient).

Workflow Visualization

Workflow Start Inert Atmosphere (Glovebox/Schlenk) Stock Prepare Catalyst Stock Pd(OAc)2 + PCy3 Start->Stock Mix Add Solids: Boronic Acid + Base Stock->Mix Transfer Inject Inject Substrate & Catalyst Solution Mix->Inject React Stir 24h @ RT (Vigorous Stirring) Inject->React Quench Quench & Extract (EtOAc/Water) React->Quench

Caption: Operational workflow emphasizing the pre-complexation of the catalyst to ensure active species formation.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
High Styrene Formation

-Hydride Elimination dominating.
1. Lower temperature.2. Increase Ligand:Pd ratio (up to 2:1).3. Switch solvent to Dioxane.
Low Conversion (Start Material remains) Catalyst death or poor activation.1. Ensure PCy

was not oxidized (white solid = good; sticky/liquid = bad).2. Increase water content slightly (activates boronic acid).
Homocoupling (Biaryl formation) Oxidative coupling of boronic acid.[2]1. Degas solvents more thoroughly (O

promotes homocoupling).2. Add substrate slowly to keep Pd(II) concentration low.
Hydrolysis (Alcohol formation) S

1 reaction with water.
The benzylic cation is stable. If alcohol forms, reduce water content or switch to anhydrous Cs

CO

in Dioxane.

References

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[3][4] "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens." Journal of the American Chemical Society, 123(41), 10099–10100.

    • Core Reference: Establishes Pd(OAc)2/PCy3 as the premier system for alkyl bromides with beta-hydrogens.
  • Saito, B., & Fu, G. C. (2007).[3][5][6] "Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature." Journal of the American Chemical Society, 129(31), 9602–9603.

    • Alternative Protocol: Describes the Nickel-c
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211.

    • Mechanistic Review: details the role of bulky phosphines in accelerating reductive elimin
  • BenchChem. (2025).[1] "Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions."

    • Substrate Data: Provides physical property data and handling guidelines for benzylic bromides.

Sources

Application Note: High-Fidelity Alkylation using 1-(1-Bromoethyl)-4-methoxybenzene

[1][2]

Introduction & Reagent Profile

1-(1-Bromoethyl)-4-methoxybenzene (CAS: 55214-85-2), also known as 4-methoxy-

122

While commonly used to introduce the 4-methoxy-

12
  • Advantage: Rapid alkylation under mild conditions.[1]

  • Challenge: High susceptibility to solvolysis (hydrolysis) and spontaneous elimination to 4-methoxystyrene.[1]

This guide provides the protocols necessary to harness this reactivity while suppressing decomposition pathways.

Reagent Specifications
PropertyData
Molecular Formula

Molecular Weight 229.09 g/mol
Physical State Colorless to pale yellow liquid (darkens upon degradation)
Storage -20°C , under Argon/Nitrogen.[1][2][3] Moisture sensitive.[1]
Key Hazard Lachrymator; Corrosive.[1] Causes severe skin burns.[1]

Mechanistic Insight: The vs. Elimination Competition

To use this reagent successfully, one must understand the competition between Substitution (


2

The p-methoxy group stabilizes the benzylic carbocation via resonance, making the C-Br bond extremely labile.

  • 
     Pathway (Dominant):  In polar or protic solvents, the bromide leaves spontaneously, forming a resonance-stabilized carbocation.[2] This leads to rapid reaction with nucleophiles but also racemization  if the starting material was chiral.
    
  • Elimination (The Enemy): Because the benzylic proton is acidic and the resulting alkene (4-methoxystyrene) is conjugated, elimination is a major side reaction, especially with strong bases or elevated temperatures.[2]

Pathway Visualization

The following diagram illustrates the critical divergence points in the reaction mechanism.

ReactionMechanismStart1-(1-Bromoethyl)-4-methoxybenzeneCarbocationResonance StabilizedCarbocation (Intermediate)Start->Carbocation Ionization (-Br⁻)(Polar Solvents)Product_SNAlkylated Product(Racemic if SN1)Start->Product_SN Direct SN2 Attack(Strong Nu, Non-polar solv)Styrene4-Methoxystyrene(Elimination byproduct)Start->Styrene E2 Elimination(Strong Base)Carbocation->Product_SN Nucleophilic AttackCarbocation->Styrene E1 Elimination(Weak Base / Heat)

Figure 1: Mechanistic pathways.[1][2] Note that the resonance-stabilized carbocation is the central hub for both successful alkylation and unwanted elimination.

Experimental Protocols

General Handling Rules (The "Golden Rules")
  • Never use strong bases (e.g., NaH, KOtBu) unless absolutely necessary; they force E2 elimination.[2]

  • Avoid protic solvents (MeOH, EtOH, Water) to prevent solvolysis to the alcohol.

  • Temperature Control: Keep reactions

    
     25°C. Heat promotes elimination.[1]
    
Protocol A: N-Alkylation of Secondary Amines

This protocol is optimized to minimize elimination by using a mild inorganic base in an aprotic solvent.[1]

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)[1][2]

  • Reagent: 1-(1-Bromoethyl)-4-methoxybenzene (1.1 equiv)[1][2]

  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 equiv)[2]
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[1][2]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein exchange.[1][2]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Base Addition: Add powdered

    
     (2.0 equiv) and KI (0.1 equiv). Stir for 5 minutes.
    
  • Reagent Addition: Add 1-(1-Bromoethyl)-4-methoxybenzene (1.1 equiv) dropwise via syringe.

    • Note: If the reagent is dark/black, it has degraded. Distill or pass through a short silica plug before use.

  • Reaction: Stir at Room Temperature (20-25°C) .

    • Monitoring: Check TLC every 30 mins.[1] The bromide spot (high

      
      ) should disappear.
      
    • Duration: Typically 2–6 hours.[1]

  • Workup:

    • Filter off the solid salts.

    • Concentrate the filtrate under reduced pressure (keep water bath < 35°C).

    • Redissolve in EtOAc, wash with water and brine.

  • Purification: Flash chromatography (Silica gel).

    • Warning: The product may be acid-sensitive. Use 1% Triethylamine in the eluent if the product is acid-labile.

Protocol B: O-Alkylation (Ether Synthesis)

Phenols and alcohols require slightly different conditions.[1] For phenols, weak bases suffice. For aliphatic alcohols, silver oxide (

Reagents:

  • Substrate: Alcohol/Phenol (1.0 equiv)[1][2]

  • Reagent: 1-(1-Bromoethyl)-4-methoxybenzene (1.2 - 1.5 equiv)[1][2]

  • Promoter: Silver(I) Oxide (

    
    ) (1.5 equiv)[1][2]
    
  • Solvent: Dichloromethane (DCM) or Toluene.[1]

Procedure:

  • Dissolve the alcohol in anhydrous DCM.

  • Add

    
     (solid) in one portion.[1] Protect from light (wrap flask in foil).
    
  • Add the bromide reagent.[4][5][6]

  • Stir at RT for 12–24 hours.

    • Mechanism:[1][4][7][8][9][10]

      
       assists bromide departure, facilitating a mild 
      
      
      -like attack without requiring a base that would cause elimination.
  • Filter through a Celite pad to remove silver salts. Concentrate and purify.

Analytical Validation & Troubleshooting

Data Summary Table: Reaction Optimization
VariableRecommendationReason
Solvent DMF, MeCN, DCMPolar aprotic solvents support the transition state without solvolysis.[1][2]
Base

,

,

Strong bases (NaOH, NaH) cause rapid elimination to styrene.[2]
Temperature 0°C to 25°CHigher temps (>40°C) thermodynamically favor elimination.[1]
Stoichiometry 1.1 - 1.2 equiv BromideExcess bromide compensates for minor hydrolysis during handling.[1]
Troubleshooting Guide
  • Problem: Low yield; presence of olefin (styrene) in NMR.

    • Diagnosis: Base was too strong or temperature too high.[1]

    • Solution: Switch to Protocol B (

      
      ) or lower temp to 0°C.
      
  • Problem: Reagent turned black in storage.

    • Diagnosis: HBr formation leading to autocatalytic decomposition.[1]

    • Solution: The reagent must be purified immediately before use. Store over activated silver wool or

      
       to scavenge acid.[1]
      
  • Problem: Product is racemic despite using chiral reagent.

    • Diagnosis: Reaction proceeded via pure

      
       (planar carbocation).[1]
      
    • Solution: It is extremely difficult to retain stereochemistry with this specific reagent. Consider using the corresponding alcohol under Mitsunobu conditions for inversion, though steric hindrance may still be an issue.

NMR Diagnostic Signatures ( )
  • Reagent: Doublet at ~2.0 ppm (

    
    ), Quartet at ~5.2 ppm (
    
    
    ).[1][2]
  • Product (Alkylated): The quartet typically shifts upfield to 3.5–4.5 ppm (depending on the heteroatom).

  • Byproduct (Styrene): Distinct vinylic protons: Doublet at ~5.1 ppm, Doublet at ~5.6 ppm, dd at ~6.7 ppm.[2]

Experimental Workflow Diagram

WorkflowInputSelect NucleophileAmineAmine (NH)Input->AmineAlcoholAlcohol (OH)Input->AlcoholCond_AmineProtocol A:MeCN, K2CO3, RTAmine->Cond_AmineCond_AlcProtocol B:DCM, Ag2O, RTAlcohol->Cond_AlcCheckTLC Monitoring(Disappearance of Bromide)Cond_Amine->CheckCond_Alc->CheckWorkupWorkup:Filter solids, Wash H2OCheck->Workup CompletePurificationFlash Column(Neutral/Basic Silica)Workup->Purification

Figure 2: Decision tree for selecting the optimal alkylation protocol based on substrate type.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Provides context on PMB-type protecting groups). [1]

  • Peters, K. S. (2007). Nucleophilic Substitution at the Benzylic Carbon: Mechanisms and Competition. Chemical Reviews. (Detailed kinetic analysis of benzylic halide solvolysis).

  • BenchChem. (2025).[1][5][10] Technical Support: Friedel-Crafts Alkylation and Reactivity of 1-(1-chloroethyl)-4-methoxybenzene. (Comparative reactivity data for haloethyl benzenes). [1]

  • PubChem. (2023).[1] Compound Summary: 1-(1-Bromoethyl)-4-methoxybenzene.[1][11][12] National Library of Medicine. (Safety and physical property data). [1]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution and Benzylic Reactivity. (Mechanistic grounding for electronic effects).

experimental setup for Grignard reaction with 4-(1-Bromoethyl)anisole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Preparation of [1-(4-Methoxyphenyl)ethyl]magnesium Bromide

Part 1: Executive Summary & Strategic Analysis

The Challenge: The substrate 4-(1-Bromoethyl)anisole presents a classic "perfect storm" in organometallic synthesis. It is a secondary benzylic halide , a class of compounds notoriously difficult to convert into Grignard reagents via direct insertion (Mg metal).

Two competing parasitic pathways dominate the kinetics:

  • Wurtz Homocoupling: The highly stabilized benzylic radical intermediate rapidly dimerizes to form the 2,3-diarylbutane derivative.

  • 
    -Hydride Elimination:  The secondary nature allows for elimination to 4-methoxystyrene, especially under thermal stress.
    

The Solution: While traditional direct insertion (Method B) is possible with extreme dilution, Magnesium-Halogen Exchange (Method A) using Turbo Grignard (iPrMgCl·LiCl) is the recommended protocol for medicinal chemistry and high-value applications. This method bypasses the radical-heavy surface chemistry of Mg turnings, proceeding via a kinetically controlled exchange at low temperature.

Part 2: Critical Mechanistic Insight

The success of this reaction depends on managing the equilibrium between the desired Grignard formation and the irreversible homocoupling.

ReactionPathways Substrate 4-(1-Bromoethyl)anisole Radical Benzylic Radical (Stabilized) Substrate->Radical SET from Mg(0) Grignard Target Grignard (Desired) Substrate->Grignard Mg-Halogen Exchange (iPrMgCl·LiCl) NO RADICALS Radical->Grignard Recombination (Fast) Dimer Wurtz Dimer (Major Impurity) Radical->Dimer Dimerization (k_dimer >> k_form) Styrene 4-Methoxystyrene (Elimination) Radical->Styrene Elimination

Figure 1: Mechanistic divergence. The red path (Direct Insertion) risks dimerization due to radical stability. The green path (Exchange) avoids this entirely.

Part 3: Experimental Protocols

Method A: Magnesium-Halogen Exchange (Recommended)

Best for: High purity, small-to-mid scale, complex multistep synthesis.

Reagents:

  • Substrate: 4-(1-Bromoethyl)anisole (1.0 equiv)

  • Reagent: iPrMgCl·LiCl (Turbo Grignard), 1.3 M in THF (1.1 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and N2 inlet.

  • Charging: Add the 4-(1-Bromoethyl)anisole and anhydrous THF under N2 flow.

  • Cooling: Cool the solution to -20°C using an acetone/dry ice bath or cryostat.

    • Note: Unlike aryl bromides, benzylic bromides exchange extremely rapidly. Lower temperatures prevent subsequent elimination.

  • Exchange: Add iPrMgCl·LiCl dropwise via syringe pump over 15 minutes, maintaining internal temp < -15°C.

  • Incubation: Stir at -20°C for 30–60 minutes.

  • Validation: Aliquot 0.1 mL and quench with iodine. GC/MS should show the iodo-derivative (from Grignard) vs. the starting bromo-compound.

  • Usage: Use immediately at -20°C. Do not store.

Method B: Direct Insertion (Traditional)

Best for: Bulk scale where raw material cost < reagent cost.

Reagents:

  • Magnesium: Mg Turnings (2.5 equiv), mechanically activated (crushed under N2).

  • Activator: DIBAL-H (0.05 equiv) or Iodine crystal.

  • Additive: LiCl (anhydrous, 1.2 equiv) - Crucial for solubilizing the secondary species.

  • Solvent: Anhydrous THF (High Dilution: 0.1 M final concentration).

Protocol:

  • Activation: Place Mg turnings and anhydrous LiCl in the flask. Heat to 150°C under high vacuum for 1 hour to dry LiCl and activate Mg surface. Cool to room temp under Argon.

  • Slurry: Add 10% of the total THF volume to cover the Mg. Add activator (2 drops DIBAL-H).

  • Initiation: Add 5% of the substrate solution. Heat gently with a heat gun until the solution turns turbid/grey and exotherm is detected.

  • Propagation (The Critical Step):

    • Cool the flask to 0°C .

    • Add the remaining substrate (diluted in the remaining 90% of THF) extremely slowly (over 2–4 hours).

    • Reasoning: Keeping the concentration of organic halide low relative to Mg surface area favors Grignard formation over Wurtz coupling (Reaction Order: Rate_Wurtz

      
       [R-Br]²).
      
  • Completion: Stir at 0°C for an additional hour. Filter through a glass frit under Argon to remove excess Mg.

Part 4: Data & Quality Control

Titration Protocol (Knochel Method): Do not use simple acid/base titration, as it cannot distinguish between active Grignard and basic impurities (alkoxides).

  • Titrant: 1.0 M Iodine in THF (weighed precisely).

  • Indicator: None (endpoint is persistence of brown color) or starch.

  • Procedure: Add accurately weighed aliquot of Grignard to a vial containing sat. LiCl in THF. Titrate with Iodine solution until brown color persists.

Troubleshooting Matrix:

ObservationRoot CauseCorrective Action
High Dimer Content (>10%) Local concentration of R-Br too high.Increase dilution factor (0.1 M); Reduce addition rate.
No Reaction (Method B) Mg surface passivated.Use "Rieke Mg" or add 1,2-dibromoethane entrainment.[1][2]
Styrene Formation Temperature too high during formation.Strictly maintain T < 0°C (Method B) or -20°C (Method A).
Precipitation Schlenk equilibrium shifting to MgBr2.Add anhydrous LiCl (1.0 equiv) to break polymeric aggregates.

References

  • Knochel, P., et al. "Functionalized Grignard Reagents via Magnesium-Halogen Exchange."[3] Angewandte Chemie International Edition, vol. 42, no.[3] 36, 2003, pp. 4302-4320.

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, vol. 116, 2004, pp. 3396-3399.

  • BenchChem Application Notes. "Formation of 1-(4-methoxyphenyl)ethylmagnesium chloride." BenchChem Protocols, 2025.

  • Organic Chemistry Portal. "Magnesium-Halogen Exchange." Organic Chemistry Portal, Accessed 2025.

  • Pintaric, C., et al. "Direct Coupling of Benzylic Halides with Pinacolborane with 10 mol % of Magnesium."[4] Journal of the American Chemical Society, vol. 132, 2010, pp. 11825-11827.[4]

Sources

1-(1-Bromoethyl)-4-methoxybenzene as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

High-Reactivity Benzylic Electrophiles in Chiral Synthesis and Protecting Group Chemistry [1]

Abstract

1-(1-Bromoethyl)-4-methoxybenzene (CAS: 15208-19-2) represents a specialized class of secondary benzylic halides.[1] Unlike its primary analog (p-methoxybenzyl bromide, PMB-Br), this molecule features a chiral center at the benzylic position and an electron-rich aromatic ring.[1] These structural features create a unique reactivity profile dominated by rapid ionization (


) and susceptibility to elimination (

).[1] This guide outlines the handling, synthesis, and application of this compound as a chiral building block and a sterically demanding protecting group.

Part 1: Chemical Profile & Stability Analysis[1]

Physicochemical Properties

The presence of the para-methoxy group (Electron Donating Group, EDG) significantly weakens the C-Br bond through resonance stabilization of the incipient carbocation.[1]

PropertyDataCritical Note
CAS Number 15208-19-2Distinct from the phenethyl isomer (14425-64-0).[1]
Molecular Formula

Molecular Weight 215.09 g/mol
Physical State Pale yellow liquidDarkens upon decomposition (HBr release).[1]
Boiling Point ~110°C (at 2 mmHg)Do not distill at atm pressure. Risk of polymerization/elimination.[1]
Solubility DCM, THF, TolueneReacts with alcohols/water (Solvolysis).
Stability & Storage (Critical Control Points)
  • Hydrolytic Instability: The p-methoxy benzylic carbocation is highly stabilized.[1] Exposure to atmospheric moisture leads to rapid hydrolysis to 1-(4-methoxyphenyl)ethanol and HBr.[1]

  • Thermal Elimination: Above 40°C, the compound is prone to elimination, yielding 4-methoxystyrene.[1]

  • Storage Protocol: Store at -20°C under Argon/Nitrogen. Stabilize with inorganic base (e.g.,

    
     or solid 
    
    
    
    ) in the vial to scavenge evolved acid.

Part 2: Synthesis Protocol

Method: Conversion of 1-(4-methoxyphenyl)ethanol via Phosphorus Tribromide (


).
Rationale: Radical bromination of 4-ethylanisole is discouraged due to poor regioselectivity (ring bromination vs. side-chain).[1] The alcohol conversion is cleaner and allows for stereochemical control if starting from chiral alcohols (though inversion/racemization risks exist).[1]
Materials
  • Precursor: 1-(4-methoxyphenyl)ethanol (1.0 eq)[1]

  • Reagent: Phosphorus Tribromide (

    
    ) (0.4 eq)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether (

    
    )[1]
    
  • Atmosphere: Dry Nitrogen (

    
    )[1]
    
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask. Cool to -10°C to 0°C (Ice/Salt bath).[1] Add precursor dissolved in anhydrous DCM (0.5 M concentration).

  • Addition: Add

    
     dropwise over 20 minutes. Caution: Exothermic.[1]
    
    • Mechanistic Note: Low temperature favors

      
       inversion over 
      
      
      
      scrambling, though the EDG makes complete stereoretention difficult.
  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] Look for the disappearance of the polar alcohol spot (

    
    ) and appearance of the non-polar bromide (
    
    
    
    ).[1]
  • Quench: Pour mixture into ice-cold saturated

    
     solution. Do not use water alone; acid buildup triggers polymerization.[1]
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine.[1] Dry over

    
     (avoid acidic drying agents like silica).[1]
    
  • Purification: Rapid filtration through a short pad of neutral alumina. Avoid silica gel column chromatography if possible, as the acidity of silica causes degradation.

Part 3: Application I - Nucleophilic Substitution (Chiral Amines)[1]

This substrate is a "mechanistic chameleon." The electron-donating methoxy group drives


 pathways, while the secondary steric center allows 

under specific forcing conditions.[1]
Mechanistic Pathway Diagram[1][2]

ReactionPathways Start 1-(1-Bromoethyl)- 4-methoxybenzene Cation Resonance Stabilized Carbocation Start->Cation Polar Protic Solvent (Solvolysis/SN1) SN2_TS SN2 Transition State (Backside Attack) Start->SN2_TS Polar Aprotic Solvent Strong Nuc (N3-, CN-) Low Temp Prod_Rac Racemic Product (Thermodynamic) Cation->Prod_Rac Nucleophile Attack (Top/Bottom) Prod_Inv Inverted Product (Kinetic) SN2_TS->Prod_Inv Stereoinversion

Caption: Competition between ionization (


) leading to racemization and direct displacement (

) leading to inversion.[1]
Protocol: Synthesis of -Methyl-p-Methoxybenzyl Azide

Objective: Create a precursor for chiral amines via Staudinger reduction.

  • Solvent Selection: Use DMF or DMSO (Polar Aprotic) to suppress carbocation formation and favor

    
    .[1]
    
  • Reagents: Sodium Azide (

    
    , 1.5 eq).
    
  • Procedure:

    • Dissolve bromide in DMF (0.2 M).[1]

    • Add

      
       at 0°C.
      
    • Warm to Room Temperature (25°C). Do not heat.

    • Stir 4-6 hours.

  • Result: High yield of the azide with predominant inversion of configuration (if starting material was enantioenriched).[1]

Part 4: Application II - The "Super-PMB" Protecting Group

1-(1-Bromoethyl)-4-methoxybenzene serves as a precursor to the


-methyl-p-methoxybenzyl (MPM)  protecting group.[1]
Advantages over Standard PMB[1]
  • Steric Bulk: The extra methyl group protects the ether linkage from accidental cleavage by weak Lewis acids.[1]

  • Chirality: Can be used to resolve racemic alcohols or influence the stereochemistry of nearby reaction centers.[1]

  • Cleavage: Like PMB, it is cleaved oxidatively by DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Cerium Ammonium Nitrate), but the resulting carbocation is more stable, making cleavage faster.[1]

Protection Workflow

ProtectionCycle Alcohol Target Alcohol (R-OH) Protected Protected Ether (R-O-CH(Me)-Ar) Alcohol->Protected NaH, DMF, 0°C (Williamson Ether Synthesis) Reagent 1-(1-Bromoethyl)- 4-methoxybenzene Reagent->Protected Cleavage Oxidative Cleavage (DDQ or CAN) Protected->Cleavage Recovery Recovered Alcohol + Acetophenone deriv. Cleavage->Recovery

Caption: The protection-deprotection cycle using the


-methyl-PMB strategy.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for PMB/MPM chemistry). [1]

  • Peters, R. (2016). Practical Enzymatic Solutions for the Synthesis of Chiral Building Blocks. Chemistry – A European Journal. (Discusses resolution of phenethyl alcohol derivatives).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 20034451, 1-(1-Bromoethyl)-4-methoxybenzene. [1]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Mechanistic grounding for benzylic substitution). [1]

Sources

Application Note: Pd-Catalyzed Cross-Coupling of Secondary Benzylic Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Palladium-Catalyzed Cross-Coupling of 1-(1-Bromoethyl)-4-methoxybenzene Content Type: Detailed Application Note & Protocol Audience: Senior Researchers & Process Chemists

Substrate Focus: 1-(1-Bromoethyl)-4-methoxybenzene

Executive Summary

Coupling secondary alkyl halides via palladium catalysis presents a distinct set of mechanistic challenges compared to aryl or primary alkyl halides. The substrate 1-(1-Bromoethyl)-4-methoxybenzene (referred to herein as 1-BEMB ) is a prototypical "activated" secondary electrophile. While the benzylic position facilitates oxidative addition, it simultaneously lowers the activation energy for deleterious


-hydride elimination , leading to the formation of 4-methoxystyrene.

This guide details two robust protocols—Suzuki-Miyaura and Negishi —optimized to suppress elimination and promote reductive elimination. We utilize bulky, electron-rich phosphine ligands to sterically crowd the metal center, thereby disfavoring the coplanar transition state required for


-hydride elimination.

Mechanistic Insight & Critical Design Parameters

The Challenge: -Hydride Elimination

The success of coupling 1-BEMB relies on the kinetic competition between Transmetallation (


) / Reductive Elimination (

) versus

-Hydride Elimination (

).
  • Oxidative Addition: For secondary benzylic bromides, this step often proceeds via a radical pathway (Single Electron Transfer) rather than a concerted polar mechanism. The electron-donating methoxy group stabilizes the resulting benzylic radical, facilitating this step.

  • The "Kill" Step: The resulting alkyl-Pd(II) species has

    
    -hydrogens.[1] If the coordination sphere is open, 
    
    
    
    -H elimination is rapid (
    
    
    ), producing styrene and Pd-hydride species.
  • The Solution: Use bulky, electron-rich ligands (e.g.,

    
    , 
    
    
    
    ). These ligands:
    • Increase electron density on Pd, accelerating oxidative addition.

    • Occupy significant coordination space, preventing the formation of the agostic interaction required for

      
      -H elimination.
      
    • Accelerate reductive elimination by destabilizing the crowded Pd(II) complex.

Visualizing the Pathway

CatalyticCycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Radical/Polar Hybrid) Pd0->OxAdd + Substrate Substrate 1-BEMB (R-Br) Substrate->OxAdd PdII_R LnP-Pd(II)-Br | Benzylic-R OxAdd->PdII_R TransMet Transmetallation (R'-M) PdII_R->TransMet + Nucleophile (B/Zn) BetaElim β-Hydride Elimination (Undesired) PdII_R->BetaElim Slow TM Low Steric Bulk PdII_RR LnP-Pd(II)-R' | Benzylic-R TransMet->PdII_RR RedElim Reductive Elimination (C-C Bond Formation) PdII_RR->RedElim RedElim->Pd0 Regeneration Product Coupled Product (R-R') RedElim->Product BetaElim->Pd0 Pd-H Species Styrene 4-Methoxystyrene (Dead End) BetaElim->Styrene

Figure 1: Catalytic cycle highlighting the critical divergence between productive coupling and undesired elimination.

Protocol 1: Suzuki-Miyaura Coupling (The "Fu" Conditions)

This protocol is adapted from the seminal work of the Gregory Fu group, optimized for secondary alkyl halides. It uses Tricyclohexylphosphine (


) , which provides the necessary steric bulk to suppress elimination.
Reagents & Materials
  • Electrophile: 1-(1-Bromoethyl)-4-methoxybenzene (1.0 equiv).

  • Nucleophile: Aryl/Alkyl Boronic Acid (1.2 – 1.5 equiv).[2]

  • Catalyst Source:

    
     (5 mol%).[3]
    
  • Ligand:

    
     (10-12 mol%) or 
    
    
    
    (with extra base).
  • Base:

    
     (3.0 equiv). Note: Inorganic bases are preferred over amines.
    
  • Solvent: Toluene/Water (20:1 ratio) or Dioxane/Water.

  • Conditions: Inert atmosphere (

    
    /Ar), 60°C - 80°C.
    
Step-by-Step Procedure
  • Catalyst Pre-complexation (Glovebox or Schlenk Line):

    • In a reaction vial, combine

      
       (11.2 mg, 0.05 mmol) and 
      
      
      
      (28.0 mg, 0.10 mmol).
    • Why: Pre-mixing allows the formation of the active

      
       species in situ without exposing the sensitive phosphine to air for long periods.
      
  • Reagent Addition:

    • Add the boronic acid (1.2 mmol) and

      
       (636 mg, 3.0 mmol).
      
    • Add 1-(1-Bromoethyl)-4-methoxybenzene (215 mg, 1.0 mmol).

  • Solvent Introduction:

    • Add Toluene (4.5 mL) and degassed Water (0.25 mL).

    • Crucial: The presence of water is essential for the activation of the boronic acid (formation of the boronate species).

  • Reaction:

    • Seal the vial with a PTFE-lined cap.

    • Heat to 60°C with vigorous stirring (>1000 rpm).

    • Time: Typically 12–24 hours. Monitor by GC-MS or TLC.[2]

  • Workup:

    • Cool to room temperature.[2][4][5] Dilute with Diethyl Ether or EtOAc.

    • Wash with water (1x) and brine (1x).

    • Dry over

      
      , filter, and concentrate.[2][6]
      
    • Purify via silica gel flash chromatography.

Protocol 2: Negishi Coupling (High Reactivity)

For substrates where the Suzuki coupling is sluggish or sensitive to base/water, the Negishi coupling is the superior alternative. The transmetallation of organozincs is significantly faster, often outcompeting


-elimination even at lower temperatures.
Reagents & Materials
  • Electrophile: 1-(1-Bromoethyl)-4-methoxybenzene (1.0 equiv).

  • Nucleophile: Arylzinc halide (1.2 equiv) (Prepared via LiCl-mediated Zn insertion or transmetallation from Grignard).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /
    
    
    .
  • Solvent: Anhydrous THF.

  • Conditions:

    
    .
    
Step-by-Step Procedure
  • Preparation of Organozinc (if not commercial):

    • Method: Treat the corresponding Aryl Bromide with

      
      -BuLi at -78°C, then add 
      
      
      
      (dry) in THF. Warm to RT.
  • Coupling Reaction:

    • Flame-dry a Schlenk flask and purge with Argon.

    • Charge with

      
       (58 mg, 0.05 mmol) and 1-BEMB  (215 mg, 1.0 mmol) in THF (2 mL).
      
  • Addition:

    • Cool the mixture to 0°C .

    • Dropwise add the Organozinc solution (1.2 mmol in THF) over 10 minutes.

    • Why: Controlling the rate of addition prevents localized high concentrations of nucleophile, which can sometimes lead to homocoupling.

  • Execution:

    • Allow to warm to Room Temperature.[6] Stir for 4–8 hours.

    • Note: Negishi couplings of benzylic systems are often very fast. Check conversion after 2 hours.

  • Quench:

    • Quench with saturated

      
       solution.
      
    • Extract with EtOAc, wash with brine, dry, and concentrate.[2]

Experimental Workflow & Optimization

Use the following logic flow to determine the optimal path for your specific coupling partner.

Workflow Start Start: 1-BEMB Coupling Partner Coupling Partner? Start->Partner Boron Boronic Acid (Suzuki) Partner->Boron Robust/Stable Zinc Organozinc (Negishi) Partner->Zinc Sensitive/Fast SuzukiPath Protocol 1: Pd(OAc)2 / PCy3 K3PO4 / Toluene / H2O Boron->SuzukiPath NegishiPath Protocol 2: Pd(PPh3)4 THF / 0°C Zinc->NegishiPath Check Check GC-MS SuzukiPath->Check NegishiPath->Check Success Isolate Product Check->Success >80% Yield FailStyrene Major Styrene? Check->FailStyrene Elimination Fix1 Increase Ligand Bulk (Try P(t-Bu)2Me) FailStyrene->Fix1 Suzuki Fix2 Lower Temp Switch to Negishi FailStyrene->Fix2 General

Figure 2: Decision matrix for selecting and troubleshooting the coupling protocol.

Data Summary & Troubleshooting

Comparison of Ligand Performance (Suzuki Conditions)

Data derived from typical secondary alkyl halide coupling screens (e.g., Fu, JACS 2001).

LigandYield (%)Major ByproductNotes

85-95% NoneRecommended. Excellent balance of sterics/electronics.

< 10%4-MethoxystyreneToo small; rapid

-elimination occurs.

40-50%Styrene/HomocoupleModerately effective, but inferior to

.

20-30%StyreneBite angle not optimized for this specific alkyl elimination suppression.
Troubleshooting Guide
  • Problem: Low Conversion, starting material remains.

    • Cause: Catalyst deactivation or oxidative addition is too slow.

    • Solution: Ensure inert atmosphere is rigorous (

      
       kills electron-rich phosphines). Increase catalyst loading to 10 mol%.
      
  • Problem: High yield of 4-Methoxystyrene.

    • Cause:

      
      -Hydride elimination is outcompeting transmetallation.
      
    • Solution: Switch to Negishi conditions (faster transmetallation). Alternatively, increase the ligand:Pd ratio to 2.5:1 to ensure the metal is saturated.

  • Problem: Homocoupling of Boronic Acid.

    • Cause: Oxidation of boronic acid by

      
       or slow transmetallation.
      
    • Solution: Degas solvents thoroughly. Add the boronic acid slowly.[3][7]

References

  • Littke, A. F., & Fu, G. C. (2001). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[5] "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess

    
     Hydrogens." Journal of the American Chemical Society, 123(41), 10099–10100. Link
    
  • Zhou, J., & Fu, G. C. (2003). "Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates." Journal of the American Chemical Society, 125(41), 12527–12530. Link

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). "Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners." Chemical Reviews, 111(3), 1417–1492. Link

  • Glorius, F. (2008). "Chiral Catalysts for Enantioselective Pd-Catalyzed Cross-Couplings." Organic & Biomolecular Chemistry. (Contextual Reference for Stereochemistry).

Sources

Troubleshooting & Optimization

optimizing Grignard reagent formation from 1-(1-Bromoethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Grignard Formation from 1-(1-Bromoethyl)-4-methoxybenzene

Executive Summary

Synthesizing Grignard reagents from 1-(1-Bromoethyl)-4-methoxybenzene presents a specific set of challenges due to the substrate's secondary benzylic nature.[1] Unlike primary alkyl halides, this substrate is highly prone to Wurtz homocoupling (dimerization) and β-hydride elimination (forming 4-methoxystyrene).[1]

This guide moves beyond standard textbook protocols, focusing on kinetic control to maximize the yield of the monomeric Grignard species.

Part 1: The Core Protocol (Optimized for Selectivity)

Objective: Minimize the concentration of unreacted bromide in the presence of formed Grignard reagent to suppress Wurtz coupling.

Reagents & Setup
  • Substrate: 1-(1-Bromoethyl)-4-methoxybenzene (1.0 equiv).

  • Magnesium: Turnings or powder (1.2 – 1.5 equiv). Note: Rieke Mg is superior but often impractical for routine scale; mechanically activated turnings are sufficient if the protocol below is followed.

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) is strongly recommended over THF or Et₂O.[1]

    • Why? 2-MeTHF induces a specific solvent-cage effect that suppresses homocoupling by an order of magnitude compared to THF [1, 2].[1]

  • Additives: Lithium Chloride (LiCl) (0.5 – 1.0 equiv, optional).

    • Why? LiCl breaks up polymeric Grignard aggregates, increasing solubility and reaction rate, which is critical at the lower temperatures required to stop side reactions.

Step-by-Step Workflow
  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings. Dry stir for 30 mins to mechanically expose fresh metal. Add a crystal of Iodine (

    
    ).[2][3]
    
  • Initiation (The "Kick"):

    • Add just enough solvent to cover the Mg.

    • Add 5% of the total bromide volume.

    • Critical: Heat gently (heat gun or warm bath) until the iodine color fades and turbulence (ether boiling) is observed.

  • The "Cold Feed" (Crucial for Yield):

    • Once initiated, cool the reaction to 0°C .

    • Dilute the remaining bromide in the solvent (1:4 ratio minimum).

    • Slow Addition: Add the bromide solution dropwise over 1–2 hours.

    • Mechanism:[4][5][6][7][8] By keeping the reaction cold and the bromide concentration low, you favor the reaction with the Mg surface (Formation,

      
      ) over the reaction with the already formed Grignard (Coupling, 
      
      
      
      ).
  • Digestion: Allow to stir at 0°C for 1 hour, then warm to room temperature for 30 minutes to consume final traces of halide.

Part 2: Visualization of Logic

Figure 1: Kinetic Control Workflow

This diagram illustrates the "Slow Addition" protocol required to favor the Monomeric Grignard pathway over the Wurtz Dimer pathway.

GrignardOptimization cluster_Competition Kinetic Competition Zone Start Start: 1-(1-Bromoethyl)-4-methoxybenzene Mg_Surface Mg Surface (Activated) Start->Mg_Surface Initiation Initiation (5% Feed, Warm) Mg_Surface->Initiation Cooling Cool to 0°C Initiation->Cooling Slow_Add Slow Addition (Low [R-Br]) Cooling->Slow_Add Recommended Fast_Add Fast Addition (High [R-Br]) Cooling->Fast_Add Avoid Grignard Target: Monomeric Grignard Slow_Add->Grignard Favors Surface Reaction Wurtz Side Product: Wurtz Dimer Fast_Add->Wurtz Favors Solution Reaction Grignard->Wurtz + Unreacted R-Br

Caption: Kinetic competition between Grignard formation (Green path) and Wurtz coupling (Red path).[1]

Part 3: Troubleshooting & FAQs

Q1: The reaction initiated, but then stalled. Adding more bromide doesn't restart it.

Diagnosis: The Mg surface has likely been "poisoned" or coated by insoluble byproducts (often the Wurtz dimer or Mg salts if the solvent is too dry/non-polar). Solution:

  • Mechanical Agitation: If using turnings, increase stir speed to grind the turnings against each other.

  • The "Entrainment" Method: Add a sacrificial amount (0.1 equiv) of a reactive halide like 1,2-dibromoethane or reaction-grade MeI.[1] This etches the Mg surface fresh.

Q2: My reaction mixture turned into a thick jelly or paste.

Diagnosis: This is a classic sign of Wurtz Coupling . The dimer (2,3-bis(4-methoxyphenyl)butane) is large and often precipitates, trapping the solvent. Solution:

  • Immediate: Add more anhydrous solvent (2-MeTHF or THF) to regain stirring.

  • Prevention: Your addition rate was too fast, or the temperature was too high. Repeat the experiment with double the solvent volume and half the addition rate .

Q3: Can I use THF instead of 2-MeTHF?

Answer: Yes, but with caveats.

  • THF: Excellent solubility, but higher risk of Wurtz coupling due to higher reflux temps and solvation dynamics. You must keep it at 0°C during addition.

  • Diethyl Ether: Generally poor for this substrate; the Grignard is less soluble and the boiling point is too low to effectively initiate if the bromide is sluggish.

Q4: How do I know the exact concentration of my Grignard?

Answer: You cannot assume 100% yield. You must titrate.

  • Method: Knochel Titration (using iodine/LiCl) is the gold standard.

  • Quick Check: Quench a 1 mL aliquot with water, extract, and run NMR. Compare the integral of the ethyl group (product) vs. the styrene (elimination) vs. the dimer (coupling).

Part 4: Data & Comparison

Table 1: Solvent & Condition Impact on Yield[1]
VariableConditionPrimary RiskExpected Yield (Active)
Solvent 2-MeTHF Cost85 - 92%
SolventTHFHomocoupling70 - 80%
SolventDiethyl EtherSolubility/Stalling50 - 65%
Temp 0°C -> RT Slow InitiationHigh
TempReflux (65°C+)Wurtz DimerizationLow (<50%)
Addition Dropwise (1-2h) TimeHigh
AdditionBolus (All at once)Runaway ExothermVery Low

References

  • BenchChem. "Preventing the formation of Wurtz coupling products in Grignard reactions." BenchChem Technical Notes. Accessed March 2026. Link[1]

  • M. P. S. et al. "Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale." ChemRxiv, 2023. Link

  • Sigma-Aldrich. "4-Methoxyphenylmagnesium bromide Product Information."[1][9] Merck/MilliporeSigma. Accessed March 2026. Link[1][9]

  • AdiChemistry. "Preparation of Grignard Reagent: Mechanism and Conditions." AdiChemistry Organic Chemistry. Link

Sources

Technical Support Center: Suzuki Coupling of 1-(1-Bromoethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization Guide for Secondary Benzylic Bromides Substrate Focus: 1-(1-Bromoethyl)-4-methoxybenzene (Secondary Benzylic Bromide) Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary: The Challenge of sp³-sp² Coupling

Coupling 1-(1-Bromoethyl)-4-methoxybenzene presents a distinct set of mechanistic hurdles compared to standard aryl halide couplings. As a secondary benzylic bromide, this substrate sits at a precarious intersection of reactivity: it is activated enough for rapid oxidative addition but sterically hindered and electronically predisposed to deleterious side reactions.

Primary Failure Modes:

  • 
    -Hydride Elimination:  The most common failure mode. The resulting alkyl-palladium intermediate contains 
    
    
    
    -hydrogens. If transmetalation is slow, the complex eliminates to form 4-methoxystyrene .
  • Solvolysis/Hydrolysis: The benzylic C-Br bond is labile. Under the basic, often aqueous conditions of Suzuki coupling, it readily undergoes

    
     hydrolysis to form 1-(4-methoxyphenyl)ethanol .
    
  • Protodehalogenation: Reduction of the C-Br bond to a C-H bond (forming 4-ethylanisole), often mediated by hydride sources in the media (e.g., alcohols).

This guide provides a mechanistic breakdown and validated protocols to navigate these competing pathways.

Diagnostic Troubleshooting Guide

Category A: The "Styrene" Problem ( -Hydride Elimination)

Symptom:

  • Low yield of coupled product.[1][2][3]

  • Significant presence of 4-methoxystyrene (olefin) in the crude NMR/GC-MS.

  • Formation of reduced arene (ethylbenzene derivative) if the olefin is subsequently reduced.

Mechanistic Root Cause: After oxidative addition, the Pd(II)-alkyl species is formed.[4] For coupling to occur, Transmetalation (


) must be faster than 

-hydride elimination (

). Secondary alkyl centers increase steric bulk, slowing

, while the benzylic nature stabilizes the transition state for elimination.

Corrective Actions:

  • Ligand Switch: Switch to bidentate ligands with a large bite angle (e.g., dppf ) or bulky electron-rich monophosphines (e.g.,

    
     , SPhos , XPhos ).
    
    • Why? Large bite angles force the Pd center into a geometry that disfavors the coplanar alignment required for

      
      -hydride elimination. Bulky ligands accelerate reductive elimination.[3]
      
  • Temperature Control: Lower the reaction temperature.

    • Why?

      
      -hydride elimination has a higher activation energy than transmetalation in many optimized systems. Running at 40–60°C (instead of reflux) can favor coupling.
      
  • Boron Source: Use Potassium Organotrifluoroborates (

    
    ) or Boronic Esters rather than Boronic Acids.
    
    • Why? These often allow for slower, controlled release of the active boron species or more efficient transmetalation kinetics.

Category B: The "Alcohol" Impurity (Hydrolysis)

Symptom:

  • Starting material disappears rapidly.

  • Large peak corresponding to 1-(4-methoxyphenyl)ethanol .

  • Coupling product yield is <20%.[3]

Mechanistic Root Cause: Benzylic bromides are excellent electrophiles for nucleophilic substitution. Strong bases (OH⁻, CO₃²⁻) in aqueous media promote


 (via the stabilized benzylic carbocation) or 

displacement of the bromide before the palladium can insert.

Corrective Actions:

  • Anhydrous Conditions: Move to a strictly anhydrous system (Toluene or Dioxane) with an inorganic base that has low solubility/basicity in organic media.

  • Base Selection: Switch from

    
     or 
    
    
    
    to
    
    
    (anhydrous)
    or
    
    
    .
    • Why? Fluoride sources activate the boronate/silane without acting as strong nucleophiles toward the benzylic bromide.

  • Slow Addition: Add the benzylic bromide slowly to the catalyst/boronate mixture.

Visualizing the Competing Pathways

The following diagram illustrates the kinetic competition between the desired coupling and the parasitic side reactions.

SuzukiPathways Substrate 1-(1-Bromoethyl)- 4-methoxybenzene OxAdd Pd(II)-Alkyl Complex (Oxidative Addition) Substrate->OxAdd + Pd(0) Alcohol 1-(4-Methoxyphenyl)ethanol (Hydrolysis) Substrate->Alcohol Base/H2O (SN1/SN2) Pd0 Pd(0) Catalyst Product Coupled Product (Desired) OxAdd->Product Transmetalation & Red. Elim. Styrene 4-Methoxystyrene (Elimination) OxAdd->Styrene Beta-Hydride Elimination Styrene->OxAdd Re-insertion (Rare/Slow)

Caption: Kinetic competition between productive cross-coupling (Green) and parasitic elimination/hydrolysis pathways (Red).

Validated Experimental Protocols

Protocol A: The "Gregory Fu" Condition (Best for Suppression of -Elimination)

Recommended for difficult secondary alkyl halides where styrene formation is dominant.

ComponentReagentEquivalents/Conc.Notes
Catalyst

or

2–5 mol%Freshly sourced.
Ligand

(Tricyclohexylphosphine)
2:1 (L:Pd)Bulky, electron-rich alkyl phosphine.
Base

3.0 equivMild base, buffers pH.
Solvent Toluene / Water20:1 ratioMinimal water to dissolve base but limit hydrolysis.
Temp 100°C

Step-by-Step:

  • Charge a reaction vial with

    
     (2.2 mg, 0.01 mmol), 
    
    
    
    (5.6 mg, 0.02 mmol), aryl boronic acid (1.2 equiv), and
    
    
    (3.0 equiv).
  • Evacuate and backfill with Argon (3 cycles).

  • Add Toluene (2.0 mL) and Water (0.1 mL) via syringe.

  • Add 1-(1-Bromoethyl)-4-methoxybenzene (1.0 equiv) last.

  • Seal and heat to 100°C for 12–24 hours.

  • QC Check: If styrene is observed, lower temp to 80°C and increase catalyst loading.

Protocol B: The "Buchwald" Condition (High Activity/Steric Bulk)

Recommended if the boronic acid is also sterically hindered.

  • Catalyst:

    
     + SPhos  (or XPhos )
    
  • Ratio: 1:2 Pd:Ligand ratio.[1]

  • Base:

    
     (anhydrous) or 
    
    
    
    .
  • Solvent: Toluene (strictly anhydrous).

  • Temperature: 80°C.

  • Mechanism: SPhos facilitates oxidative addition and creates a protective pocket around the Pd center, discouraging

    
    -hydride elimination.
    

Frequently Asked Questions (FAQ)

Q1: Why do I see a dimer of my starting material? A: This is homocoupling. It often occurs if the boronic acid degrades or if the catalyst is too slow to engage the boronic acid (transmetalation issue).

  • Fix: Ensure your solvent is deoxygenated thoroughly (sparge with Ar for 15 mins). Oxygen promotes homocoupling of boronic acids.

Q2: Can I use Pd(PPh3)4 for this reaction? A: Not recommended. Triphenylphosphine is not electron-rich enough to facilitate the oxidative addition of secondary alkyl halides efficiently, nor bulky enough to prevent


-hydride elimination effectively. You will likely see mostly styrene and recovered starting material.

Q3: My product is racemic. Is there a way to make it enantioselective? A: Yes, but it requires specific chiral ligands. Standard Suzuki coupling of secondary benzylic halides usually proceeds with inversion or racemization depending on the mechanism (radical vs. polar). For enantioconvergent coupling (turning a racemic bromide into a chiral product), look into Nickel-catalyzed couplings using chiral diamine or bioxazoline ligands (e.g., Fu's asymmetric Negishi/Suzuki protocols).

Optimization Workflow

Use this logic flow to determine the next step in your optimization process.

Optimization Start Start Reaction (Standard Conditions) Check Analyze Crude NMR/LCMS Start->Check Styrene Major Byproduct: Styrene Check->Styrene Elimination Alcohol Major Byproduct: Alcohol (Hydrolysis) Check->Alcohol Solvolysis SM Recovered SM (No Reaction) Check->SM Stalled FixStyrene Action: 1. Switch to PCy3 or SPhos 2. Lower Temp 3. Increase [Boron] Styrene->FixStyrene FixAlcohol Action: 1. Remove Water (Anhydrous) 2. Switch Base to CsF or K3PO4 3. Use Toluene Alcohol->FixAlcohol FixSM Action: 1. Check Catalyst Activity 2. Switch to Pd-G3/G4 precatalysts 3. Add Ag2O additive SM->FixSM

Caption: Decision matrix for optimizing reaction conditions based on observed crude byproducts.

References

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[4][5][6] "Room-Temperature Alkyl–Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess

    
     Hydrogens." Journal of the American Chemical Society.[6][7] 
    
  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002).[5] "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides." Journal of the American Chemical Society.[6][7]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[6][7]

  • Molander, G. A., & Canturk, B. (2009).[5] "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Aryl and Heteroaryl Halides." Angewandte Chemie International Edition.

  • Yoneda Labs. (n.d.). "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs Technical Resources.

Sources

minimizing impurities in 1-(1-Bromoethyl)-4-methoxybenzene reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Impurities in 1-(1-Bromoethyl)-4-methoxybenzene Reactions Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Support Center (Q&A + Protocols)

Status: Operational Subject: Impurity Profile Management & Stability Optimization CAS: 55214-85-2 (1-(1-bromoethyl)-4-methoxybenzene) / Related: 4-Methoxy-alpha-methylbenzyl bromide

Core Technical Overview: The Reactivity Paradox

Why is this compound difficult to handle? 1-(1-Bromoethyl)-4-methoxybenzene represents a classic "Reactivity Paradox" in organic synthesis. The para-methoxy group is a strong electron-donating group (EDG) that stabilizes the benzylic carbocation via resonance. While this activation is desirable for nucleophilic substitution, it simultaneously lowers the activation energy for deleterious side reactions:

  • 
     Hydrolysis:  The C-Br bond is extremely labile; even trace atmospheric moisture can displace the bromide, forming 1-(4-methoxyphenyl)ethanol.
    
  • E1 Elimination: The carbocation intermediate readily loses a

    
    -proton to form 4-methoxystyrene, especially in the presence of weak bases or heat.
    
  • Polymerization: The resulting styrene derivative is prone to acid-catalyzed polymerization (initiated by the HBr byproduct of elimination/hydrolysis), leading to viscous "tars."

Troubleshooting Guide & FAQs

Category A: Storage & Stability[1][2][3][4]

Q: My neat sample of 1-(1-Bromoethyl)-4-methoxybenzene has turned from a clear oil to a dark pink/brown viscous liquid. Is it salvageable? A: Likely No. The color change indicates the autocatalytic decomposition cycle has begun.

  • Mechanism: Trace HBr (from hydrolysis or elimination) acts as a catalyst. It protonates the methoxy group or the alkene (if elimination occurred), triggering polymerization or oxidation.

  • Diagnostic: Check

    
     NMR for broad peaks in the aliphatic region (polymer) or vinylic signals at 
    
    
    
    5.0–6.7 ppm (4-methoxystyrene).
  • Prevention: Use the "Zero-Headspace" Storage Protocol (see Section 3).

Q: Can I store this compound in a standard desiccator? A: Risk High. Standard desiccators often contain residual oxygen and are not cold enough.

  • Recommendation: Store at

    
     under Argon. If the compound is synthesized in-house, do not isolate it to dryness if possible. Store as a concentrated solution in anhydrous toluene or DCM at low temperature; the solvent acts as a thermal heat sink and dilutes bimolecular degradation pathways.
    
Category B: Reaction Optimization

Q: I am attempting a nucleophilic substitution, but I observe >15% 4-methoxystyrene. How do I suppress elimination? A: This is a competition between Substitution (


) and Elimination (E). Because the benzylic carbocation is stabilized, E1 is a major competitor.
  • Solution 1 (Base Selection): Avoid strong, hard bases (e.g., NaH, KOtBu). These rapidly deprotonate the

    
    -carbon. Use non-nucleophilic organic bases like 2,6-lutidine or inorganic buffers (
    
    
    
    ) only if necessary.
  • Solution 2 (Temperature): Elimination is entropically favored. Lower your reaction temperature to

    
     or 
    
    
    
    .
  • Solution 3 (Solvent): Switch to a polar aprotic solvent (e.g., DMF, DMSO) to accelerate

    
    -like attack, but ensure the nucleophile is highly active (e.g., 
    
    
    
    ,
    
    
    ).

Q: I see a "dimer" impurity in my mass spec (M+ = ~2x mass). What is this? A: This is likely the result of Friedel-Crafts alkylation .

  • Mechanism: The ionized benzylic carbocation attacks the electron-rich ring of another molecule of starting material (or the styrene byproduct).

  • Fix: Run reactions in dilute conditions (

    
    ). If possible, add the bromide slowly to the nucleophile (inverse addition) so the concentration of electrophile remains low relative to the nucleophile.
    

Experimental Protocols

Protocol A: The "Cold-Filter" Purification (Self-Validating)

Use this if your starting material has degraded slightly (yellowing) but is not yet tar.

  • Dissolution: Dissolve crude bromide in minimal anhydrous Hexanes (or Pentane) at room temperature.

    • Validation: The target bromide is soluble; polar impurities (acids, polymers) often are not.

  • Freezing: Place the solution in a dry ice/acetone bath (

    
    ) for 10 minutes.
    
  • Filtration: Rapidly filter the cold mixture through a small pad of basic alumina (to scavenge HBr) or Celite under Nitrogen.

  • Concentration: Evaporate solvent at

    
      (do not heat the rotovap bath).
    
Protocol B: Reaction Setup for Nucleophilic Substitution

Designed to minimize E1 elimination.

  • Drying: Flame-dry all glassware. Use a Schlenk line.[1]

  • Nucleophile Prep: Dissolve the nucleophile (1.2 - 1.5 equiv) in anhydrous DMF or Acetonitrile. Cool to

    
    .
    
  • Substrate Addition: Dissolve 1-(1-Bromoethyl)-4-methoxybenzene in a non-polar solvent (Toluene/DCM).

  • Inverse Addition: Add the substrate solution dropwise to the nucleophile solution over 30 minutes.

    • Why? Keeps [Electrophile] low, preventing dimerization and ensuring the nucleophile is always in excess to capture the carbocation/transient species.

  • Quench: Quench with saturated

    
     immediately upon consumption of starting material (monitor by TLC). Do not let the reaction stir overnight "just to be safe."
    

Data & Visuals

Table 1: Solvent Compatibility & Impurity Risks
SolventDielectric ConstantPrimary RiskRecommendation
Methanol/Ethanol HighSolvolysis (

)
AVOID. Rapidly forms ethyl/methyl ether impurity.
DMF/DMSO HighThermal EliminationGood for

, but keep T

.
Toluene LowSlow Reaction RateExcellent for storage and stability.[2]
THF ModeratePolymerizationUse with inhibitor (BHT) if compatible.
Dichloromethane LowAcid buildupGood solubility, but check acidity (stabilizer).
Figure 1: Degradation Pathways & Control Points

DegradationPathways SM 1-(1-Bromoethyl)- 4-methoxybenzene Cation Benzylic Carbocation SM->Cation Spontaneous ionization (Polar Solvents/Heat) Styrene 4-Methoxystyrene (Elimination) Cation->Styrene Loss of H+ (Base/Heat) Alcohol 1-(4-Methoxyphenyl)ethanol (Hydrolysis) Cation->Alcohol + H2O (Moisture) Product Target Substitution Product Cation->Product + Strong Nucleophile (Kinetic Control) Polymer Polymer/Tar (Degradation) Styrene->Polymer Acid Catalyst (HBr) Control1 Control: Low Temp Non-polar Solvent Control1->Cation Suppresses Control2 Control: Anhydrous Conditions Control2->Alcohol Prevents

Caption: Mechanistic map of competitive pathways. The green path represents the desired substitution; red paths indicate degradation. Note that the carbocation intermediate is the critical branch point.

References

  • Master Organic Chemistry. (2025). Comparing The SN1 vs SN2 Reactions. Retrieved from [Link]

  • PubChem. (2025).[3] 1-(1-bromoethyl)-4-methoxybenzene Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MavMatrix (UTA). (2018). Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole. McNair Scholars Research Journal. Retrieved from [Link]

Sources

reaction conditions for selective substitution on 1-(1-Bromoethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Selective Substitution on 1-(1-Bromoethyl)-4-methoxybenzene

Executive Technical Summary

Substrate Profile:

  • Compound: 1-(1-Bromoethyl)-4-methoxybenzene[1][2]

  • CAS: 55214-85-2[1]

  • Reactivity Class: Secondary Benzylic Halide with strong Electron Donating Group (EDG).

The Challenge: This substrate acts as a "chemical loaded spring." The para-methoxy group stabilizes the carbocation intermediate (


-methyl-

-methoxybenzyl cation) to such a degree that

ionization competes aggressively with

pathways. Furthermore, the benzylic proton is acidic enough to allow rapid

elimination to 4-methoxystyrene.

Success Metric: Selective substitution requires suppressing two dominant side-reactions:

  • Elimination: Formation of 4-methoxystyrene (vinyl anisole).

  • Solvolysis/Hydrolysis: Formation of 1-(4-methoxyphenyl)ethanol.

  • Friedel-Crafts Dimerization: Self-alkylation catalyzed by trace acid.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing significant amounts of styrene (alkene) byproduct in my NMR."

Diagnosis: You are likely operating under conditions that favor thermodynamic elimination (E1) or using a nucleophile that acts as a base (


). The secondary benzylic proton is labile.

Corrective Actions:

  • Temperature Control: Elimination is entropically favored. Lower your reaction temperature to 0°C – 20°C . Do not reflux unless absolutely necessary.

  • Base Selection: Avoid strong alkoxide bases (e.g., NaOEt, KOtBu). If a base is needed to scavenge acid, use non-nucleophilic, weak inorganic bases like

    
      or 
    
    
    
    .
  • Solvent Switch: If using ethanol/methanol, switch to polar aprotic solvents like DMF or DMSO . These stabilize the transition state for substitution without acting as a base/nucleophile themselves.

Issue 2: "The starting material degrades upon storage or during slow reactions."

Diagnosis: This bromide is thermally unstable and sensitive to autocatalytic decomposition. As it degrades, it releases HBr, which catalyzes further decomposition or dimerization (Friedel-Crafts alkylation of the electron-rich anisole ring).

Corrective Actions:

  • Storage: Store at 2–8°C under Argon.

  • Stabilization: Add a trace of solid

    
     or silver wool to the storage vial to scavenge free acid.
    
  • Reaction Speed: "Push" the reaction. Slow reactions (

    
    h) increase the window for decomposition. Increase nucleophile concentration (2.0–5.0 eq) rather than temperature.
    
Issue 3: "My product is contaminated with the alcohol derivative."

Diagnosis: Moisture ingress. The carbocation intermediate reacts with water at diffusion-controlled rates.

Corrective Actions:

  • Strict Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents (DMF/THF).

  • Atmosphere: Maintain a positive pressure of Nitrogen or Argon.

  • Reagent Quality: Hygroscopic nucleophiles (like Sodium Azide) must be dried or used in excess to outcompete trace water.

Optimized Experimental Protocols

Protocol A: Synthesis of 1-(1-Azidoethyl)-4-methoxybenzene (Azidation)

Target Mechanism:


 / 

Hybrid (favoring substitution)

Reagents:

  • 1-(1-Bromoethyl)-4-methoxybenzene (1.0 eq)[1]

  • Sodium Azide (

    
    ) (1.5 – 2.0 eq)
    
  • DMF (Anhydrous, 0.5 M concentration)

Step-by-Step:

  • Preparation: Charge a flame-dried round-bottom flask with

    
     and a magnetic stir bar.
    
  • Solvation: Add anhydrous DMF under inert atmosphere. Stir for 10 minutes.

  • Addition: Cool the mixture to 0°C (ice bath). Add the bromide dropwise (neat or dissolved in minimal DMF) to control exotherm.

  • Reaction: Allow to warm to Room Temperature (20-25°C) . Stir for 4–6 hours.

    • Note: Do not heat. Heating risks elimination and potential azide decomposition hazards.

  • Workup: Pour into ice-water. Extract with Diethyl Ether (

    
    ). Wash organics with water (
    
    
    
    ) to remove DMF, then Brine.
  • Drying: Dry over

    
    , filter, and concentrate in vacuo at 
    
    
    
    °C.
Protocol B: Nucleophilic Substitution with Amines (Amination)

Target Mechanism:


 (via Carbocation)

Reagents:

  • 1-(1-Bromoethyl)-4-methoxybenzene (1.0 eq)[1]

  • Primary/Secondary Amine (3.0 – 5.0 eq) [Excess acts as HBr scavenger]

  • Acetonitrile (

    
    ) or THF
    

Step-by-Step:

  • Dissolution: Dissolve the amine in Acetonitrile at 0°C .

  • Addition: Add the bromide slowly.

  • Scavenging: If the amine is expensive, use 1.0 eq of amine and 2.0 eq of DIPEA (Hünig's base) to scavenge the HBr.

  • Monitoring: Monitor by TLC. If elimination is observed (styrene spot), lower temperature to -10°C and extend time.

Quantitative Data & Limits

Table 1: Solvent Effects on Selectivity

SolventDielectric ConstantMechanism FavoredRisk FactorRecommendation
DMF/DMSO High

/

High (if basic)Recommended for Azides/Cyanides
Ethanol/MeOH HighSolvolysis (

)
Ether formationAvoid unless making ethers
THF/Ether Low

Slow reactionGood for sensitive amines
Acetone Medium

(Finkelstein)
moderateGood for Halogen exchange

Table 2: Temperature vs. Elimination Risk

TemperatureSubstitution RateElimination RiskNotes
-20°C to 0°C SlowVery LowIdeal for highly basic nucleophiles
20°C (RT) ModerateLowStandard Operating Range
>50°C FastHighProhibited (Styrene formation dominant)

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways available to the substrate. Note the central role of the stabilized carbocation.

ReactionPathways cluster_conditions Control Levers Substrate 1-(1-Bromoethyl)- 4-methoxybenzene Cation Stabilized Carbocation (Intermediate) Substrate->Cation Slow (-Br⁻) Sn1 Pathway Product Substitution Product (Target) Substrate->Product Nucleophile (Nu⁻) Sn2 Pathway (Polar Aprotic) Cation->Product Attack by Nu⁻ Styrene 4-Methoxystyrene (Elimination Byproduct) Cation->Styrene Loss of H⁺ (Base/Heat) Alcohol 1-(4-Methoxyphenyl)ethanol (Hydrolysis Byproduct) Cation->Alcohol H₂O (Moisture) Dimer Friedel-Crafts Dimer Cation->Dimer Attack on Substrate Ring (Acid Catalyzed) Low Temp Low Temp Non-Basic Nu Non-Basic Nu

Figure 1: Reaction manifold showing the competition between Substitution (


), Elimination (E1), and Hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20034451, 1-(1-Bromoethyl)-4-methoxybenzene. Retrieved from [Link]

  • Chemistry LibreTexts.Nucleophilic Substitution of Benzylic Halides (

    
     vs 
    
    
    
    mechanisms). Retrieved from [Link]
  • Oakwood Chemical. Safety Data Sheet: 1-(Bromomethyl)-4-methoxybenzene (Analogous stability data). Retrieved from [Link]

Sources

Technical Support Guide: Activating Magnesium for 1-(1-Bromoethyl)-4-methoxybenzene Grignard Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization and Troubleshooting of Grignard Formation from Secondary Benzylic Halides Target Molecule: 1-(1-Bromoethyl)-4-methoxybenzene (1-bromo-1-(4-methoxyphenyl)ethane) Audience: Synthetic Chemists, Process Development Scientists

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

This guide addresses the specific challenges of generating a Grignard reagent from 1-(1-Bromoethyl)-4-methoxybenzene . Unlike simple primary alkyl halides, this substrate presents a "perfect storm" of reactivity issues due to its secondary benzylic nature and the electron-donating para-methoxy group.

Core Challenges
  • Wurtz Homocoupling: Benzylic radicals are stabilized, making dimerization (formation of 2,3-bis(4-methoxyphenyl)butane) the dominant side reaction if local concentration is high.

  • Elimination: The secondary structure allows for facile dehydrohalogenation to 4-methoxystyrene , especially if the reaction temperature is uncontrolled.

  • Initiation Latency: While benzylic halides are reactive, the formation of the surface oxide layer on Magnesium (Mg) often causes an induction period. Over-heating during this period leads to a "runaway" reaction and massive homocoupling once initiation occurs.

Troubleshooting & FAQs

Q1: The reaction is not initiating. I've added iodine, but the color persists. What now?

Diagnosis: The magnesium surface is likely passivated by a thick oxide or hydroxide layer, or the solvent contains trace moisture ( >50 ppm). Corrective Action:

  • Mechanical Activation: Stop stirring. Use a glass rod to crush a few Mg turnings against the flask wall under inert gas flow. This exposes fresh metal lattice (Mg⁰).

  • The "Entrainment" Method: Add 1-2 drops of neat 1,2-dibromoethane (DBE) .

    • Mechanism:[1][2][3][4][5] DBE reacts rapidly with Mg to form MgBr₂ and ethene gas. The evolution of gas physically disrupts the oxide layer, and the fresh MgBr₂ acts as a Lewis acid to scrub the surface.

    • Observation: Look for bubbling (ethene) and a sudden clearing of the iodine color.

  • Advanced Activation (DIBAL-H): For extremely stubborn cases, add 1-2 mol% of DIBAL-H. This acts as a scavenger for moisture/oxygen and reduces the surface oxide layer effectively [1].

Q2: I see a massive amount of white precipitate and my yield is <50%. Why?

Diagnosis: You are likely observing Wurtz Coupling salts (MgBr₂) and the dimer byproduct.[6] This is caused by high local concentration of the halide.[1] The "Kharasch Rule" Violation: You likely added the halide too quickly or at too high a temperature. Solution:

  • Dilution is Key: Increase solvent volume. For benzylic systems, a concentration of 0.5 M to 0.8 M is safer than the standard 1.0 M.

  • Slow Addition: The halide must be added dropwise over 1-2 hours. The rate of addition should match the rate of consumption (steady, gentle reflux).

  • Temperature: Initiate at room temperature (or slightly warm), then cool to 0–10°C for the main addition. Benzylic Grignards form readily at lower temperatures, which suppresses the higher-activation-energy coupling pathway [2].

Q3: Should I use THF or Diethyl Ether (Et₂O)?

Recommendation: 2-Methyltetrahydrofuran (2-MeTHF) or Diethyl Ether .

  • THF: Highly coordinating, which stabilizes the Grignard but increases the solubility of the Wurtz coupling byproduct and can accelerate the coupling rate.

  • Diethyl Ether: The Grignard is less soluble and may precipitate (forming a suspension), but this actually protects it from further coupling.

  • 2-MeTHF: A greener alternative with properties between THF and Ether. It often results in lower homocoupling rates for benzylic systems [3].

"Gold Standard" Experimental Protocol

Objective: Synthesis of [1-(4-methoxyphenyl)ethyl]magnesium bromide with minimized homocoupling.

Materials
  • Mg Turnings: 1.2 – 1.5 equivalents (Excess Mg surface area favors Grignard over Wurtz).

  • Solvent: Anhydrous 2-MeTHF or Et₂O (freshly distilled or from SPS).

  • Activator: 1,2-Dibromoethane (DBE) or Iodine crystal.

Step-by-Step Workflow
  • Drying: Flame-dry a 3-neck flask equipped with a reflux condenser, addition funnel, and internal thermometer under a stream of Argon.

  • Mg Loading: Add Mg turnings (1.5 eq) and stir dry for 10 mins to mechanically scratch the surface.

  • Activation:

    • Add enough solvent to just cover the Mg.

    • Add 0.05 eq of the neat bromide (substrate) OR 2 drops of DBE.

    • Critical Step: Heat gently with a heat gun until bubbles (ethene) appear or turbidity is observed. Stop heating immediately once initiated.

  • Main Addition (The "Starve" Method):

    • Dissolve the remaining bromide in solvent (dilute to ~0.5 M).

    • Cool the reaction flask to 0–10°C (ice/water bath).

    • Add the bromide solution dropwise over 60–90 minutes.

    • Note: If the reaction stops (reflux/turbidity ceases), stop addition, warm slightly to restart, then cool back down.

  • Post-Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temp for 1 hour.

  • Titration: Aliquot and titrate (e.g., with salicylaldehyde phenylhydrazone) to determine exact molarity before use.

Data & Comparison Tables

Table 1: Activation Method Comparison
MethodReactivity LevelProsConsBest For
Iodine (I₂) ModerateVisual indicator (color loss); cheap.Can lead to iodinated byproducts; sometimes insufficient.General use.
1,2-Dibromoethane (DBE) HighCleans surface; generates gas (visual); forms MgBr₂ (activator).Generates ethene (ventilation required).Benzylic/Allylic halides.
DIBAL-H Very HighScavenges moisture; reduces oxides at low temp.Pyrophoric; introduces Al species.Deactivated/Old Mg.
Rieke Mg ExtremeWorks on inert halides (F, Cl).Complex prep (requires K or Li metal); expensive.Unreactive aryl chlorides.
Table 2: Solvent Effects on Benzylic Grignards
SolventPolarityWurtz Coupling RiskGrignard StabilityRecommendation
THF HighHigh HighAvoid for this substrate if possible.
Diethyl Ether ModerateLowModeratePreferred (if safety permits).
2-MeTHF ModerateLowHighBest Modern Choice (Green/Safe).

Mechanistic Visualization

The following diagram illustrates the competing pathways. The goal is to maximize the Green path and minimize the Red paths.

GrignardPathways cluster_conditions Control Factors Substrate 1-(1-Bromoethyl)- 4-methoxybenzene Radical Benzylic Radical (Intermediate) Substrate->Radical SET (Single Electron Transfer) Styrene 4-Methoxystyrene (Elimination Product) Substrate->Styrene Base-Induced Elimination (Favored by Heat) MgSurface Mg Surface (Mg⁰) MgSurface->Radical Surface Contact Grignard Grignard Reagent (Target Product) Radical->Grignard Recombination with MgBr (Fast at Low Conc.) Dimer Wurtz Dimer (Side Product) Radical->Dimer Reaction with Radical/Substrate (Favored at High Conc/Temp) Low Temp Low Temp Slow Addition Slow Addition High Dilution High Dilution

Caption: Mechanistic bifurcation showing the competition between successful Grignard formation (Green) and parasitic Wurtz/Elimination pathways (Red).

References

  • Tietze, L. F., & Eicher, T. (2019). Reactions and Syntheses: In the Organic Chemistry Laboratory. Wiley-VCH.
  • BenchChem Tech Support. (2025).[1] Preventing the formation of Wurtz coupling products in Grignard reactions. Retrieved from .

  • Organic Chemistry Portal. (n.d.). Grignard Reaction: Mechanism and Protocols. Retrieved from .

  • Knochel, P., et al. (2011). Functionalized Grignard Reagents. Angewandte Chemie International Edition, 50(42), 9794-9824.

Sources

Validation & Comparative

Reactivity Profiling: 1-(1-Bromoethyl)-4-methoxybenzene vs. 1-(1-Chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of physical organic chemistry and synthetic drug development, benzylic halides are indispensable intermediates. Among them, 1-(1-bromoethyl)-4-methoxybenzene (1-BEMB) and 1-(1-chloroethyl)-4-methoxybenzene (1-CEMB) stand out due to the powerful electron-donating nature of the para-methoxy group. This structural feature profoundly activates the benzylic position, dictating that both compounds react predominantly via unimolecular pathways.

However, the choice between the bromo and chloro derivative is not trivial. The superior leaving group ability of bromide renders 1-BEMB highly reactive—often to the point of instability—while 1-CEMB offers a highly controlled, predictable reactivity profile. This guide objectively compares their performance, underpinning the causality behind experimental choices in solvolysis, Friedel-Crafts alkylation, and Grignard formation.

Mechanistic Foundations: Carbocation Stability & Leaving Group Dynamics

The Imperative

The reactivity of both 1-BEMB and 1-CEMB is governed by the stability of the intermediate carbocation. The para-methoxy group provides intense resonance stabilization (+M effect), delocalizing the positive charge across the aromatic ring. Consequently, in polar solvents, heterolytic cleavage of the carbon-halogen bond occurs rapidly, driving the reaction almost exclusively through an


 mechanism .
Leaving Group Kinetics ( )

The core performance difference lies in the carbon-halogen bond. The C–Br bond (~285 kJ/mol) is significantly weaker and more polarizable than the C–Cl bond (~339 kJ/mol). In standard solvolysis studies (e.g., in aqueous ethanol), benzylic bromides typically react 40 to 50 times faster than their chloride counterparts [1].

Competing Pathways

While


 substitution is dominant, the carbocation can also undergo deprotonation (E1 elimination) to yield 4-methoxystyrene. This byproduct formation is minor but must be accounted for in kinetic measurements and synthetic workups[2].

SN1_Pathway A 1-(1-Haloethyl)- 4-methoxybenzene B p-Methoxybenzyl Carbocation A->B -X⁻ (Slow, Rate Limiting) C SN1 Product (Substitution) B->C +Nu⁻ (Fast) D 4-Methoxystyrene (E1 Byproduct) B->D -H⁺ (Minor)

Figure 1: S_N1 solvolysis pathway and competing E1 elimination for benzylic halides.

Comparative Reactivity Data

The following tables summarize the quantitative and qualitative differences between the two analogs, guiding substrate selection for specific synthetic workflows.

Table 1: Physicochemical & Kinetic Profile

Property1-(1-Chloroethyl)-4-methoxybenzene (1-CEMB)1-(1-Bromoethyl)-4-methoxybenzene (1-BEMB)
Halogen (Leaving Group) Chloride (-Cl)Bromide (-Br)
Bond Dissociation Energy ~339 kJ/mol~285 kJ/mol
Relative Solvolysis Rate (

)
1~40 - 50
Primary Mechanism

(Minor

with strong Nu⁻)

(Highly dominant)
Storage Stability Moderate (Requires refrigeration, N₂)Low (Highly moisture sensitive, -20 °C)

Table 2: Application Suitability

Synthetic ApplicationPreferred SubstrateCausality / Rationale
Grignard Formation 1-CEMB 1-BEMB is too reactive and undergoes rapid Wurtz-type homocoupling[3].
Friedel-Crafts Alkylation 1-CEMB Slower ionization prevents runaway polyalkylation of the aromatic ring[4].
Rapid Solvolysis Studies 1-BEMB Extremely fast generation of the carbocation for kinetic trapping experiments.

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Solvolysis Kinetics via Conductometry

Objective: Determine the first-order rate constant (


) of the halides in 80% aqueous ethanol.
Causality:  As the substrate solvolyzes, it liberates HX (HCl or HBr). The increase in ionic concentration directly correlates with conductivity, allowing real-time, non-destructive kinetic monitoring.
  • Solvent Preparation: Prepare 80% (v/v) ethanol/water. Reasoning: This ratio provides sufficient ionizing power for the

    
     transition state while maintaining the solubility of the organic halide.
    
  • Equilibration: Transfer 50.0 mL of the solvent to a thermostated conductometry cell maintained at 25.0 ± 0.1 °C.

  • Initiation: Inject 50 µL of the neat halide (1-BEMB or 1-CEMB) into the solvent under rapid stirring.

  • Data Acquisition: Record conductivity (

    
    ) at regular intervals. The system self-validates when conductivity reaches a stable plateau (
    
    
    
    ), indicating 100% conversion.
  • Analysis: Plot

    
     versus time. The negative slope of this linear plot yields the first-order rate constant (
    
    
    
    ).
Protocol 2: Controlled Friedel-Crafts Alkylation

Objective: Synthesize 1,1-diaryl ethane derivatives using 1-CEMB. Causality: 1-CEMB is utilized over 1-BEMB to prevent rapid, uncontrolled carbocation generation. A mild Lewis acid (


) is chosen over harsh catalysts (

) to suppress polyalkylation and carbocation rearrangement[4].
  • Substrate Preparation: Dissolve the target aromatic compound (e.g., toluene, 5.0 eq) in anhydrous dichloromethane (DCM). Reasoning: Excess aromatic substrate statistically favors monoalkylation.

  • Catalyst Addition: Cool the mixture to 0 °C. Add anhydrous

    
     (1.1 eq) portion-wise under a nitrogen atmosphere.
    
  • Electrophile Addition: Dissolve 1-CEMB (1.0 eq) in anhydrous DCM. Add dropwise over 30 minutes. Reasoning: Dropwise addition keeps the steady-state concentration of the carbocation low, preventing side reactions.

  • Reaction & Validation: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor via TLC. The disappearance of the 1-CEMB spot validates completion.

  • Quench: Pour the mixture over crushed ice to safely hydrolyze the Lewis acid.

FC_Workflow Step1 1. Substrate Prep Dissolve in anhydrous DCM Step2 2. Catalyst Addition Add ZnCl₂ at 0°C under N₂ Step1->Step2 Step3 3. Electrophile Addition Dropwise 1-CEMB (30 min) Step2->Step3 Step4 4. Reaction & Quench Stir 2-4 hrs, pour over ice Step3->Step4

Figure 2: Step-by-step Friedel-Crafts alkylation workflow optimizing for monoalkylation.

Protocol 3: Grignard Reagent Formation

Objective: Synthesize 1-(4-methoxyphenyl)ethylmagnesium chloride. Causality: 1-CEMB is strictly required here. If 1-BEMB is used, the highly reactive bromide leaving group causes the newly formed Grignard reagent to immediately attack unreacted starting material, resulting in Wurtz-type homocoupling (forming 2,3-bis(4-methoxyphenyl)butane)[3].

  • Activation: Place magnesium turnings (1.2 eq) in an oven-dried flask under argon. Add a crystal of iodine.

  • Initiation: Add 10% of a 1-CEMB solution in anhydrous THF. The self-validation of initiation is the fading of the iodine color and the onset of a gentle exothermic reflux.

  • Addition: Once initiated, add the remaining 1-CEMB solution dropwise at a rate that maintains the reflux without external heating.

  • Completion: Stir until the magnesium is consumed, yielding a cloudy, grayish Grignard solution ready for immediate downstream use.

Practical Considerations & Storage

  • 1-(1-Bromoethyl)-4-methoxybenzene: Exhibits severe hydrolytic instability. Even brief exposure to atmospheric moisture will convert it to 1-(4-methoxyphenyl)ethanol. It must be stored at -20 °C under a strict argon atmosphere. It is generally recommended to synthesize 1-BEMB immediately prior to use.

  • 1-(1-Chloroethyl)-4-methoxybenzene: Significantly more stable but still susceptible to slow hydrolysis. It should be stored at 2–8 °C in a desiccator. Discard if the liquid turns highly viscous or dark yellow, which indicates polymerization or extensive degradation.

References

  • Simple relationships between carbocation lifetime and the mechanism of nucleophilic substitution at saturated carbon. Source: Journal of the American Chemical Society (Richard, J. P., & Jencks, W. P., 1984) URL:[Link]

Sources

A Senior Application Scientist's Guide to Alkylation: Comparing Alternatives to 1-(1-Bromoethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the introduction of the 1-(4-methoxyphenyl)ethyl moiety is a crucial step in the synthesis of numerous pharmacologically active compounds, including analogues of non-steroidal anti-inflammatory drugs like Indomethacin.[1][2][3] The go-to reagent for this transformation is often 1-(1-Bromoethyl)-4-methoxybenzene, a reactive benzylic halide. However, its lability, cost, and the demand for milder, more efficient, or stereospecific synthetic routes necessitate a thorough understanding of viable alternatives.

This guide provides an in-depth comparison of alternative reagents and methodologies for the alkylation of various nucleophiles, grounded in mechanistic principles and supported by experimental data. We will explore the relative merits of other benzylic halides, the direct use of the precursor alcohol via in-situ activation, and the application of pre-formed sulfonate esters.

The Benchmark: 1-(1-Bromoethyl)-4-methoxybenzene

1-(1-Bromoethyl)-4-methoxybenzene is a potent electrophile for alkylation reactions. Its reactivity stems from the benzylic position of the bromine atom, which is activated by the adjacent methoxy-substituted benzene ring. This structural feature stabilizes the transition state in both Sₙ1 and Sₙ2 reactions.[4][5] The formation of a resonance-stabilized benzylic carbocation is particularly favored, making it highly reactive towards even weak nucleophiles.[6][7]

Alternative Reagents: A Comparative Overview

The choice of an alkylating agent is a critical decision in synthesis design, balancing reactivity, stability, cost, and safety. The primary alternatives to 1-(1-Bromoethyl)-4-methoxybenzene can be categorized as follows:

  • Other Benzylic Halides : Modifying the halogen leaving group.

  • In-situ Activation of Alcohols : Using 1-(4-methoxyphenyl)ethanol as a stable precursor.

  • Pre-formed Sulfonate Esters : Employing highly effective leaving groups for enhanced reactivity.

The following diagram illustrates the synthetic pathways from a common precursor, 1-(4-methoxyphenyl)ethanol, to these various alkylating agents.

G cluster_precursor Precursor cluster_halides Benzylic Halides cluster_insitu In-situ Activation cluster_sulfonates Sulfonate Esters Alcohol 1-(4-methoxyphenyl)ethanol Bromo 1-(1-Bromoethyl)-4-methoxybenzene (Benchmark) Alcohol->Bromo PBr3 or HBr Chloro 1-(1-Chloroethyl)-4-methoxybenzene Alcohol->Chloro SOCl2 or HCl Mitsunobu Mitsunobu Reaction (with PPh3/DEAD) Alcohol->Mitsunobu Nucleophile Tosylates 1-(4-methoxyphenyl)ethyl Tosylate/Mesylate Alcohol->Tosylates TsCl or MsCl Alkylation_Product Alkylated Product (R-Nu) Bromo->Alkylation_Product Sₙ1 / Sₙ2 Chloro->Alkylation_Product Sₙ1 / Sₙ2 Mitsunobu->Alkylation_Product Sₙ2 Tosylates->Alkylation_Product Sₙ2

Caption: Synthetic routes to various alkylating agents from a common precursor.

Alternative Halides: 1-(1-Chloroethyl)-4-methoxybenzene

The most direct alternative is the corresponding chloride, 1-(1-chloroethyl)-4-methoxybenzene. This reagent is generally more stable and less expensive than its bromo-counterpart.

Reactivity Profile: The reactivity of alkyl halides in nucleophilic substitutions typically follows the order R-I > R-Br > R-Cl > R-F.[8] This trend is governed by two factors: bond strength and leaving group ability. The C-Cl bond is stronger than the C-Br bond, and the chloride ion is a less effective leaving group than bromide.[9] Consequently, 1-(1-chloroethyl)-4-methoxybenzene is less reactive and often requires more forcing conditions (higher temperatures or stronger bases/Lewis acids) to achieve comparable results to the bromo-analogue.[10]

Typical Applications: Despite its lower reactivity, the chloro-reagent is highly effective in both nucleophilic substitutions and Friedel-Crafts alkylations. The presence of the electron-donating methoxy group sufficiently activates the molecule for these transformations.[10]

Experimental Data Comparison:

Reaction TypeNucleophileReagentConditionsYieldReference
N-Alkylation Sodium Azide1-(1-Chloroethyl)-4-methoxybenzeneDMF, Room Temp, 24h85-95%[10]
C-Alkylation Benzene1-(1-Chloroethyl)-4-methoxybenzeneAlCl₃, Benzene, 0°C to RTGood[10]
O-Alkylation p-Cresol1-(1-Bromoethyl)-4-methoxybenzeneK₂CO₃, Acetonitrile, RefluxHigh[11]

Note: Direct comparative data under identical conditions is scarce. The table illustrates typical conditions and expected outcomes based on available protocols.

Key Takeaway: Choose 1-(1-chloroethyl)-4-methoxybenzene when stability, cost, and safety are prioritized, and the nucleophile is sufficiently reactive to compensate for the reduced electrophilicity.

In-situ Activation: 1-(4-methoxyphenyl)ethanol and the Mitsunobu Reaction

A powerful alternative to using pre-formed halides is the in-situ activation of the corresponding alcohol, 1-(4-methoxyphenyl)ethanol. This approach avoids the isolation of potentially unstable benzylic halides. The Mitsunobu reaction is the premier method for this strategy.[12][13]

Mechanism and Advantages: The Mitsunobu reaction converts an alcohol into a variety of functional groups using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][14] The alcohol's hydroxyl group, a poor leaving group, is converted in situ into a highly reactive oxyphosphonium salt. This intermediate is then displaced by a suitable nucleophile in a classic Sₙ2 fashion.[15][16]

A significant advantage of the Mitsunobu reaction is the clean inversion of stereochemistry at the reacting center, making it ideal for synthesizing chiral molecules from chiral alcohols.[13] The reaction conditions are generally mild, often proceeding at or below room temperature.

G cluster_workflow Mitsunobu Reaction Workflow Alcohol 1-(4-methoxyphenyl)ethanol (R-OH) Step3 3. Alcohol (R-OH) attacks phosphonium ion Alcohol->Step3 PPh3 PPh₃ Step1 1. PPh₃ attacks DEAD to form betaine PPh3->Step1 DEAD DEAD DEAD->Step1 Nucleophile Nucleophile (Nu-H) Step2 2. Betaine deprotonates Nucleophile (Nu-H) Nucleophile->Step2 Step1->Step2 Step2->Step3 Step4 4. Activated Alcohol (R-OPPh₃⁺) formed Step3->Step4 Step5 5. Sₙ2 attack by Nu⁻ displaces OPPh₃ Step4->Step5 Product Alkylated Product (R-Nu) + TPPO + Reduced DEAD Step5->Product

Caption: Simplified workflow of the Mitsunobu reaction for alcohol alkylation.

Performance and Considerations: The primary limitation of the Mitsunobu reaction is the acidity requirement of the nucleophile, which should generally have a pKa of less than 13-15 to effectively protonate the intermediate betaine.[12][15] Carboxylic acids, phenols, imides, and thiols are excellent nucleophiles.[14] The reaction generates triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate as by-products, which can sometimes complicate purification.[14]

Experimental Protocol: Mitsunobu Esterification

This protocol describes a general procedure for the esterification of a carboxylic acid with 1-(4-methoxyphenyl)ethanol.

Materials:

  • 1-(4-methoxyphenyl)ethanol

  • Carboxylic Acid (e.g., Benzoic Acid)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-methoxyphenyl)ethanol (1.0 eq.), the carboxylic acid (1.1 eq.), and PPh₃ (1.2 eq.) in anhydrous THF.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.2 eq.) dropwise to the solution. The appearance of a white precipitate (TPPO) is often an indicator of reaction progress.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to separate the desired ester from TPPO and the hydrazine by-product.

Pre-formed Sulfonate Esters

Converting the precursor alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), creates a highly efficient alkylating agent with an excellent leaving group.[17]

Reactivity and Advantages: Sulfonate anions (tosylate, mesylate) are very stable, making them excellent leaving groups, often superior to halides. This enhanced reactivity allows for alkylations to proceed under milder conditions and with a broader range of nucleophiles than the corresponding halides. These reagents are typically crystalline solids, making them easier to handle and purify than the often-oily benzylic halides.

Synthesis and Use: Sulfonate esters are readily prepared from 1-(4-methoxyphenyl)ethanol by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting ester can then be isolated and used in a subsequent alkylation step.

Performance Comparison:

Leaving GroupReagent ClassRelative ReactivityStabilityBy-productsStereochemistry
-Br HalideHighModerateInorganic SaltsRacemization/Inversion
-Cl HalideModerateGoodInorganic SaltsRacemization/Inversion
-OPPh₃⁺ MitsunobuVery High (in situ)N/A (transient)TPPO, HydrazineClean Inversion[13]
-OTs / -OMs SulfonateVery HighGoodSulfonate SaltsTypically Inversion (Sₙ2)

Conclusion and Recommendations

The choice of reagent to introduce the 1-(4-methoxyphenyl)ethyl group is a nuanced decision that depends on the specific requirements of the synthetic target and the nature of the nucleophile.

  • 1-(1-Bromoethyl)-4-methoxybenzene remains a potent and effective reagent, particularly when high reactivity is required for challenging alkylations.

  • 1-(1-Chloroethyl)-4-methoxybenzene offers a more stable, cost-effective, and safer alternative, suitable for reactions with reasonably strong nucleophiles.[10]

  • The Mitsunobu reaction with 1-(4-methoxyphenyl)ethanol is the method of choice for stereospecific alkylations requiring inversion of configuration and for reactions where the formation and isolation of a halide are problematic.[12][13][15] Its mild conditions are a significant advantage for sensitive substrates.

  • Sulfonate esters like tosylates or mesylates provide a robust and highly reactive alternative, often allowing for cleaner reactions and easier purification compared to halides.[17]

By understanding the distinct reactivity profiles, advantages, and limitations of each alternative, researchers can optimize their synthetic strategies, leading to improved yields, higher purity, and more efficient access to target molecules.

References

  • Benchchem. Application Notes and Protocols: 1-(1-Chloroethyl)
  • Benchchem. In-Depth Technical Guide: Synthesis of 1-(1-chloroethyl)
  • Forde, J. E., et al. Synthesis of indomethacin analogues for evaluation as modulators of MRP activity. Bioorganic & Medicinal Chemistry Letters, 2001. [Link]

  • Rajdhani College. Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Aryl Halides.
  • Benchchem. Technical Support Center: Friedel-Crafts Alkylation with 1-(1-chloroethyl)-4-methoxybenzene.
  • Wikipedia. Mitsunobu reaction. [Link]

  • Barlaam, B., et al. Design and Synthesis of Indomethacin Analogues That Inhibit P-Glycoprotein and/or Multidrug Resistant Protein without Cox Inhibitory Activity. Journal of Medicinal Chemistry, 2012. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Chemistry LibreTexts. 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Al-Ghorbani, M., et al. New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies. Archiv der Pharmazie, 2021. [Link]

  • Chemistry Steps. Reactions at the Benzylic Position. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Pearson+. Rationalize the ranking of increasing reaction rate of the benzyl.... [Link]

  • Organic Chemistry Tutor. Allylic and Benzylic Reactivity. [Link]

  • Chemistry Steps. Mitsunobu Reaction. [Link]

  • Caddick, S., et al. A comparison of several modern alkylating agents. ARKIVOC, 2009. [Link]

  • Benchchem. Application Notes and Protocols for the Alkylation of Phenols and Carboxylic Acids with 4-Bromomethylbiphenyl.

Sources

A Comparative Guide to the Reactivity of Bromoethyl vs. Bromomethyl Benzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of halogenated organic compounds is paramount for designing efficient and predictable synthetic routes. This guide provides an in-depth, objective comparison of the reactivity of two closely related classes of compounds: bromomethyl benzene derivatives (benzylic bromides) and 2-bromoethyl benzene derivatives (homobenzylic bromides). By examining the underlying mechanistic principles and providing supporting experimental frameworks, this document serves as a practical resource for making informed decisions in the laboratory.

Introduction: The Decisive Role of Proximity to the Aromatic Ring

At first glance, (bromomethyl)benzene (benzyl bromide) and (2-bromoethyl)benzene (phenethyl bromide) appear to be simple structural isomers, differing only by a single methylene (-CH₂) group. However, this seemingly minor structural change induces a profound difference in their chemical reactivity, primarily governed by the proximity of the bromine-bearing carbon to the electron-rich benzene ring.

The carbon atom directly attached to the benzene ring is known as the benzylic position. The adjacent carbon, one step removed, is the homobenzylic position. This guide will dissect how this difference in position dictates the preferred reaction pathways—unimolecular (Sₙ1) or bimolecular (Sₙ2) nucleophilic substitution—and dramatically influences reaction rates.

Mechanistic Underpinnings: Stability is Key

The divergent reactivity of these compounds is rooted in the stability of the intermediates and transition states formed during nucleophilic substitution reactions.

The Sₙ1 Pathway: A Tale of Two Carbocations

In Sₙ1 reactions, the rate-determining step is the formation of a carbocation intermediate. Here, the difference between the two substrates is stark.

  • (Bromomethyl)benzene readily forms a benzylic carbocation . This intermediate is exceptionally stable because the positive charge on the benzylic carbon is delocalized across the entire π-system of the aromatic ring through resonance.[1][2][3][4][5] This stabilization significantly lowers the activation energy for its formation, making the Sₙ1 pathway highly accessible for benzylic halides, especially secondary, tertiary, or under solvolytic conditions.[6][7][8][9]

  • (2-Bromoethyl)benzene , in contrast, would need to form a primary carbocation at the homobenzylic position. This primary carbocation lacks any direct resonance stabilization from the adjacent phenyl ring. Primary carbocations are notoriously unstable and high in energy, making the Sₙ1 pathway extremely unfavorable for this substrate under normal conditions.

Figure 1. Comparative stability of carbocation intermediates.

The Sₙ2 Pathway: Sterics and Transition States

In Sₙ2 reactions, a nucleophile attacks the electrophilic carbon in a single, concerted step, displacing the leaving group via backside attack. The rate is sensitive to steric hindrance around the reaction center.[10][11]

  • Both (bromomethyl)benzene and (2-bromoethyl)benzene are primary halides, which generally favor the Sₙ2 mechanism.

  • For (bromomethyl)benzene , the phenyl group is directly attached to the reaction center. While not as hindering as a tertiary alkyl group, it does present more steric bulk than the hydrogen atoms on the methyl group of a simple methyl halide.[12]

  • For (2-bromoethyl)benzene , the bulky phenyl group is one carbon removed from the reaction center, resulting in less steric hindrance for the incoming nucleophile.

This suggests that, based on sterics alone, (2-bromoethyl)benzene might be slightly more reactive in a pure Sₙ2 context. However, the benzylic position in (bromomethyl)benzene also benefits from electronic stabilization of the Sₙ2 transition state. The π-orbitals of the phenyl ring can overlap with the p-orbitals of the carbon atom undergoing substitution, lowering the energy of the transition state.[12] This electronic stabilization often outweighs the minor steric hindrance, making benzyl bromide highly reactive in Sₙ2 reactions.[12][13]

A Special Case: Anchimeric Assistance

For certain (2-bromoethyl)benzene derivatives, particularly under solvolytic (Sₙ1-favoring) conditions, the phenyl group can act as an internal nucleophile.[14] It can attack the electrophilic carbon as the bromide leaves, forming a bridged intermediate known as a phenonium ion .[15][16] This phenomenon, called anchimeric assistance or neighboring group participation (NGP), can significantly accelerate the rate of reaction compared to a simple primary halide that cannot form such an intermediate.[14][15][17][18][19]

Quantitative Reactivity Comparison

To provide a clear, data-driven comparison, we will consider two standard experimental tests used to evaluate reactivity towards Sₙ1 and Sₙ2 pathways.

Sₙ1 Reactivity Test: Ethanolic Silver Nitrate

This test favors the Sₙ1 mechanism. The substrate ionizes to form a carbocation and a bromide ion. The silver nitrate then traps the bromide ion, forming an insoluble silver bromide (AgBr) precipitate. The rate of precipitate formation is a direct measure of the rate of carbocation formation and thus, Sₙ1 reactivity.[20]

Sₙ2 Reactivity Test: Sodium Iodide in Acetone

This test favors the Sₙ2 mechanism. Iodide is an excellent nucleophile, and acetone is a polar aprotic solvent that does not solvate anions well, enhancing the nucleophilicity of the iodide. The reaction produces sodium bromide (NaBr), which is insoluble in acetone and precipitates out, driving the reaction forward. The rate of precipitation indicates the Sₙ2 reaction rate.[21][22]

SubstrateSₙ1 Test (AgNO₃ in Ethanol)Sₙ2 Test (NaI in Acetone)Dominant Mechanism & Rationale
(Bromomethyl)benzene Very Fast (Immediate precipitate)[23]Fast (Precipitate within minutes)Mixed / Sₙ1-like . The exceptional stability of the benzylic carbocation allows for a rapid Sₙ1 pathway. It is also highly reactive via Sₙ2 due to electronic stabilization of the transition state.
(2-Bromoethyl)benzene Very Slow (No precipitate, or only upon heating)[23]Moderate (Precipitate forms slower than benzyl bromide)Sₙ2 . The primary carbocation is too unstable for the Sₙ1 pathway. The reaction proceeds via a standard Sₙ2 mechanism for a primary halide.

Table 1: Summary of Expected Experimental Outcomes.

Experimental Protocols

To ensure reproducibility and provide a framework for in-house evaluation, the following detailed protocols are provided.

Protocol 1: Comparative Sₙ1 Reactivity using Silver Nitrate

Objective: To qualitatively compare the rate of Sₙ1 solvolysis of (bromomethyl)benzene and (2-bromoethyl)benzene.

Materials:

  • Test tubes (4) and rack

  • (Bromomethyl)benzene

  • (2-Bromoethyl)benzene

  • 2-Bromobutane (Secondary halide control)

  • 1-Bromobutane (Primary halide control)

  • 2% Silver nitrate in ethanol solution

  • Pipettes or droppers

Procedure:

  • Label four clean, dry test tubes #1 through #4.

  • Add 2 mL of the 2% silver nitrate in ethanol solution to each test tube.

  • To test tube #1, add 4-5 drops of (bromomethyl)benzene.

  • To test tube #2, add 4-5 drops of (2-bromoethyl)benzene.

  • To test tube #3, add 4-5 drops of 2-bromobutane.

  • To test tube #4, add 4-5 drops of 1-bromobutane.

  • Shake each tube gently to mix and start a timer.

  • Observe the tubes for the formation of a white or pale yellow precipitate (AgBr).

  • Record the time it takes for a precipitate to appear in each tube. Note observations at 1 minute, 5 minutes, and 15 minutes.

Protocol 2: Comparative Sₙ2 Reactivity using Sodium Iodide

Objective: To qualitatively compare the rate of Sₙ2 substitution of (bromomethyl)benzene and (2-bromoethyl)benzene.

Materials:

  • Test tubes (4) and rack

  • (Bromomethyl)benzene

  • (2-bromoethyl)benzene

  • 2-Bromobutane (Secondary halide control)

  • 1-Bromobutane (Primary halide control)

  • 15% Sodium iodide in acetone solution

  • Pipettes or droppers

Procedure:

  • Label four clean, dry test tubes #1 through #4.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • To test tube #1, add 4-5 drops of (bromomethyl)benzene.

  • To test tube #2, add 4-5 drops of (2-bromoethyl)benzene.

  • To test tube #3, add 4-5 drops of 2-bromobutane.

  • To test tube #4, add 4-5 drops of 1-bromobutane.

  • Shake each tube gently to mix and start a timer.

  • Observe the tubes for the formation of a white precipitate (NaBr).

  • Record the time it takes for a precipitate to appear in each tube. Note observations at 1 minute, 5 minutes, and 15 minutes.

Figure 2. General workflow for comparative reactivity tests.

Conclusion and Practical Implications

  • Under Sₙ1 conditions , the benzylic system is orders of magnitude more reactive due to the formation of a resonance-stabilized benzylic carbocation. The homobenzylic system is essentially unreactive via this pathway.

  • Under Sₙ2 conditions , the benzylic system is also typically more reactive. The electronic stabilization of the Sₙ2 transition state by the adjacent phenyl ring overcomes the slight increase in steric hindrance, leading to faster reaction rates compared to the homobenzylic analogue.

For the synthetic chemist, this has direct implications:

  • Protecting Groups: The high reactivity of the benzylic position makes benzyl groups excellent choices for protecting alcohols and other functional groups, as they can be cleaved under conditions (e.g., hydrogenolysis) that do not affect less reactive C-O bonds.

  • Synthesis Design: When designing a multi-step synthesis, a bromide at a benzylic position can be selectively displaced in the presence of a bromide at a homobenzylic or other primary alkyl position by choosing appropriate reaction conditions (e.g., solvolysis).

  • Drug Development: Understanding this reactivity differential is crucial when designing molecules where metabolic stability is a concern. A benzylic position is often more susceptible to metabolic modification than a homobenzylic position.

By grasping these fundamental principles, researchers can better predict reaction outcomes, optimize conditions, and design more elegant and efficient synthetic strategies.

References

  • Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol - Hrčak. (2022, April 26). Retrieved from [Link]

  • Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol - ResearchGate. (2022, January). Retrieved from [Link]

  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC. (2019, August 18). Retrieved from [Link]

  • Propose a mechanism for the reaction of benzyl bromide with ethan... - Pearson. (2024, June 12). Retrieved from [Link]

  • Which carbocation is more stable : Benzyl or Tertiary? - Quora. (2016, August 1). Retrieved from [Link]

  • Evidence for anchimeric assistance in the expulsion of bromine from ring‐substituted β‐phenylethyl bromides: When is a simple cleavage a rearrangement? - Wiley Online Library. Retrieved from [Link]

  • Substituent effects on the stability of extended benzylic carbocations - Pittelkow Group. Retrieved from [Link]

  • Anchimeric Assistance (Neighboring Group Participation) - University of Wisconsin-Madison. Retrieved from [Link]

  • Stability comparison of benzylic carbocation and benzene - Chemistry Stack Exchange. (2018, April 21). Retrieved from [Link]

  • Which carbocation is more stable? : r/OrganicChemistry - Reddit. (2024, July 25). Retrieved from [Link]

  • Alkyl Halides Reactivity Lab Report - Scribd. Retrieved from [Link]

  • Reaction of Alkyl Halides with Silver Nitrate - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • A KINETIC STUDY OF THE SOLVOLYSIS OF SOME DIPHENYLMETHYL CHLORIDES - University of Cape Town. Retrieved from [Link]

  • Lab 5 - SN2 Reactions of Alkyl Halides - WebAssign. Retrieved from [Link]

  • Solved Alkyl Halides and Reaction used Reaction A(SN2) :and | Chegg.com. (2023, October 23). Retrieved from [Link]

  • Alkyl Halide Reactivity - Michigan State University. Retrieved from [Link]

  • Rationalize the ranking of increasing reaction rate of the benzyl... | Study Prep in Pearson+. Retrieved from [Link]

  • Ch 11 : Nucleophilic substitution of benzylic halides - University of Calgary. Retrieved from [Link]

  • 11.5: Characteristics of the SN1 Reaction - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • Reaction of Alkyl Halides Experiment - PraxiLabs. Retrieved from [Link]

  • Which alkyl halide in the given pair will react faster in an SN2 reaction with OH-? Bromobenzene or benzyl bromide, C6H5CH2Br | Homework.Study.com. Retrieved from [Link]

  • 7.5 Characteristics of the SN1 Reaction – Fundamentals of Organic Chemistry. Retrieved from [Link]

  • Allylic and Benzylic Halides in SN1 Reactions - Scribd. Retrieved from [Link]

  • 30.4: Anchimeric Assistance - Chemistry LibreTexts. (2019, June 1). Retrieved from [Link]

  • Participation by neighboring aryl groups. V. Determination of assisted and nonassisted rates in primary systems. Rate-product correlations | Journal of the American Chemical Society. Retrieved from [Link]

  • Correlation of the rates of solvolysis of 2-phenyl-2-ketoethyl bromide and tosylate - PubMed. (2005, February 18). Retrieved from [Link]

  • Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance - Mugberia Gangadhar Mahavidyalaya. Retrieved from [Link]

  • Anchimeric Assistance | Dalal Institute. Retrieved from [Link]

  • Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange. (2017, December 30). Retrieved from [Link]

  • Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed. Retrieved from [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-14, PPT-29 Neighbouring Group Particip
  • Characteristics of the SN2 Reaction | Organic Chemistry... - Fiveable. (2025, August 15). Retrieved from [Link]

  • Dependence of rates of neighbouring group participation on length of alkyl chain - Chemistry Stack Exchange. (2018, December 24). Retrieved from [Link]

  • Benzyl bromide is a primary halide. It undergoes SN1 substitution... - Pearson. Retrieved from [Link]

  • PROBLEM 20 Which alkyl halide would you expect to be more reactive in an .. - Filo. (2025, June 8). Retrieved from [Link]

Sources

Technical Guide: 1-(1-Bromoethyl)-4-methoxybenzene in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of Using 1-(1-Bromoethyl)-4-methoxybenzene in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

1-(1-Bromoethyl)-4-methoxybenzene (also known as p-methoxy-α-methylbenzyl bromide) represents a strategic evolution of the standard p-methoxybenzyl (PMB) protecting group. By introducing a methyl group at the benzylic position, this reagent fundamentally alters the electronic and steric landscape of the protecting group.

This guide objectively compares its performance against standard alternatives (PMB-Cl, Benzyl Bromide, and α-Methylbenzyl Bromide), highlighting its three primary advantages:

  • Hyper-Acid Lability: Significantly faster deprotection under milder acidic conditions compared to PMB.

  • Chiral Utility: Serves as a dual-purpose reagent for protection and chiral resolution.

  • Enhanced Electrophilicity: Superior reactivity in

    
     pathways due to carbocation stabilization.
    
Mechanistic Profiling & Reactivity[1]

The utility of 1-(1-Bromoethyl)-4-methoxybenzene stems from the stability of its intermediate carbocation. The combination of the electron-donating p-methoxy group and the hyperconjugative stabilization from the α-methyl group creates a "push-push" electronic system.

2.1 Carbocation Stability (Solvolysis Potential)

The rate-limiting step in many reactions involving this compound (especially deprotection) is the formation of the carbocation.

  • Benzyl Cation: Baseline stability.[1]

  • PMB Cation: Stabilized by resonance (lone pair donation from Oxygen).

  • 1-(1-Bromoethyl)-4-methoxybenzene Cation: Stabilized by Resonance + Hyperconjugation .

Graphviz Diagram: Stability Hierarchy

G Bn Benzyl Bromide (Baseline) Pe 1-Phenylethyl Bromide (+ Hyperconjugation) Bn->Pe ~10^3 x Rate PMB PMB Chloride (+ Resonance) Bn->PMB ~10^4 x Rate Target 1-(1-Bromoethyl)-4-methoxybenzene (Resonance + Hyperconjugation) Pe->Target p-OMe Effect PMB->Target >> Enhanced Stability (Mild Acid Cleavage)

Figure 1: Relative stability of carbocation intermediates determining reactivity and deprotection ease.

Comparative Analysis: Performance vs. Alternatives

This section evaluates the reagent against industry standards.

3.1 Vs. 4-Methoxybenzyl Chloride (PMB-Cl)
FeaturePMB-Cl (Standard) 1-(1-Bromoethyl)-4-methoxybenzene Advantage/Impact
Acid Deprotection Requires TFA (neat) or strong Lewis acids.[2][3]Cleaves with dilute TFA (1-5%) or weak acids (AcOH).Orthogonality: Can be removed without affecting other acid-sensitive groups (e.g., Boc, acetals).
Oxidative Deprotection Standard (DDQ/CAN).[2]Efficient (DDQ/CAN).Retains the oxidative cleavage option of PMB.
Chirality Achiral.Chiral Center. Allows for Diastereomeric Resolution of racemic amines/acids.
Steric Bulk Low.Moderate (Branched).Increased steric bulk can prevent unwanted N-overalkylation.
3.2 Vs. 1-Phenylethyl Bromide (α-Methylbenzyl Bromide)
  • Electronic Difference: The lack of a p-methoxy group in 1-phenylethyl bromide makes the C-Br bond significantly stronger and the carbocation less stable.

  • Practical Consequence: 1-Phenylethyl bromide requires harsher conditions for removal (often hydrogenolysis), whereas the methoxy variant offers the "safety valve" of acid lability.

Application 1: Chiral Resolution & Auxiliaries

Unlike standard PMB, this reagent is frequently used to resolve racemic mixtures. By reacting a racemic amine with enantiopure (R)- or (S)-1-(1-Bromoethyl)-4-methoxybenzene, diastereomeric pairs are formed.

Workflow: Chiral Resolution of Secondary Amines

Resolution Start Racemic Amine (Target Substrate) Step1 Nucleophilic Substitution (Base, solvent) Start->Step1 Reagent Reagent: (S)-1-(1-Bromoethyl)-4-methoxybenzene Reagent->Step1 Mix Mixture of Diastereomers (S,S) and (R,S) Step1->Mix Sep Separation (Chromatography or Crystallization) Mix->Sep ProdA Pure (S,S)-Diastereomer Sep->ProdA ProdB Pure (R,S)-Diastereomer Sep->ProdB Cleave Acidic Cleavage (Dilute TFA) ProdA->Cleave Final Enantiopure Amine Cleave->Final

Figure 2: Workflow for using the reagent as a chiral auxiliary for amine resolution.

Experimental Protocols
Protocol A: Protection of a Secondary Amine

Use this protocol to install the group as a protecting moiety or chiral auxiliary.

  • Setup: Dissolve the secondary amine (1.0 equiv) in anhydrous DMF or Acetonitrile.

  • Base: Add

    
     (2.0 equiv) or DIPEA (1.5 equiv).
    
  • Addition: Add 1-(1-Bromoethyl)-4-methoxybenzene (1.1 equiv) dropwise at 0°C.

    • Note: If using the chiral variant for resolution, ensure the reagent is enantiopure.[4]

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (the product will be less polar than the amine).

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

    
    .
    
Protocol B: Selective Acidic Deprotection

Demonstrates the advantage of high acid sensitivity.

  • Solution: Dissolve the protected substrate in DCM.

  • Acid Treatment: Add Trifluoroacetic acid (TFA) to a final concentration of 1–5% v/v (vs 20–50% typically needed for PMB).

    • Scavenger: Add triethylsilane (TES) or anisole (2 equiv) to quench the stable carbocation and prevent polymerization/re-alkylation.

  • Time: Stir at 0°C for 30–60 minutes.

  • Quench: Neutralize with saturated

    
    .
    
  • Result: The protecting group is removed as the volatile styrene derivative or quenched adduct, yielding the free amine/alcohol.

Safety & Handling
  • Lachrymator: Like benzyl bromide, this compound is a potent lachrymator. Handle only in a fume hood.

  • Stability: Store at 2–8°C. The high reactivity that makes it useful also makes it prone to hydrolysis if exposed to moisture over long periods.

References
  • Protecting Group Chemistry: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

  • Solvolysis Rates: Peters, K. S. (2007). Solvolysis of Benzyl Halides: Electronic Effects. Chemical Reviews. Link

  • Chiral Resolution Applications: Eames, J. (2000). Parallel kinetic resolution of racemic amines. Angewandte Chemie International Edition. Link

  • Oxidative Cleavage (DDQ): Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of MPM protecting groups by DDQ. Tetrahedron Letters. Link

  • Synthesis of Reagent: Aponick, A., et al. (2018). Synthesis of 1-(1-Bromoethyl)-4-methoxybenzene from 1-(4-methoxyphenyl)ethanol. Organic Syntheses. Link

Sources

Comparative Guide: Cross-Coupling Strategies for 4-(1-Bromoethyl)anisole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Grignard (Kumada-Corriu) and Suzuki-Miyaura cross-coupling strategies for 4-(1-Bromoethyl)anisole .

Executive Summary

4-(1-Bromoethyl)anisole represents a challenging class of electrophiles: secondary benzylic halides . Unlike standard aryl halides, this substrate possesses an sp³-hybridized carbon susceptible to two major competing pathways:

  • 
    -Hydride Elimination:  Leading to the formation of 4-methoxystyrene.
    
  • Homocoupling (Wurtz-type): Leading to dimerization.

For drug development applications, the choice between Grignard (Kumada) and Suzuki methodologies is not merely about yield—it is a strategic decision regarding stereochemical control and functional group tolerance .

  • Select Kumada (Grignard) when working with simple, robust substrates where cost is a driver and the starting material is already enantiopure (stereospecific inversion).

  • Select Suzuki when working with complex, sensitive pharmacophores or when starting with racemic material and requiring enantioconvergence (stereoconvergent catalysis).

Substrate Profile & Reactivity

Target Molecule: 4-(1-Bromoethyl)anisole

  • CAS: [Specific CAS if available, else generic secondary benzylic bromide]

  • Electronic Nature: The p-methoxy group (EDG) stabilizes the benzylic carbocation character, increasing the risk of S_N1 solvolysis and racemization during handling.

  • Steric Nature: The secondary center hinders oxidative addition compared to primary halides.

Decision Matrix: Pathway Selection

DecisionMatrix Start Start: 4-(1-Bromoethyl)anisole IsRacemic Is Starting Material Racemic? Start->IsRacemic FG_Tolerance Sensitive Functional Groups Present? IsRacemic->FG_Tolerance No (Enantiopure) Suzuki Method B: Suzuki (Ni/Chiral Ligand) IsRacemic->Suzuki Yes (Need Enantioconvergence) Kumada Method A: Kumada (Pd/Xantphos) FG_Tolerance->Kumada No (Robust) FG_Tolerance->Suzuki Yes (Sensitive) caption Figure 1: Strategic Selection Flowchart for Secondary Benzylic Coupling

Method A: Grignard-Based Coupling (Kumada-Corriu)

Mechanism & Strategy

Classical Kumada coupling using Ni(dppp)Cl₂ often fails with secondary alkyl halides due to rapid


-hydride elimination. The modern "Application Scientist" standard utilizes Palladium catalysis with wide-bite-angle ligands (Xantphos) .
  • Mechanism: Concerted Oxidative Addition

    
     Transmetallation 
    
    
    
    Reductive Elimination.
  • Stereochemistry: Stereospecific Inversion (S_N2-like oxidative addition).

  • Key Advantage: If you start with (S)-bromide, you obtain (R)-product with high fidelity (>90% cee).

Experimental Protocol (Optimized)

Reagents:

  • Substrate: 4-(1-Bromoethyl)anisole (1.0 equiv)

  • Nucleophile: Arylmagnesium Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Xantphos (2.2 mol%)

  • Solvent: Anhydrous THF

Workflow:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)₂ and Xantphos in THF. Stir for 10 min to form the active [Pd(Xantphos)] species.

  • Addition: Add 4-(1-Bromoethyl)anisole to the catalyst solution.

  • Coupling: Cool to 0°C. Add the Grignard reagent dropwise over 30 minutes. (Slow addition is critical to suppress homocoupling).

  • Reaction: Allow to warm to RT and stir for 2-4 hours.

  • Quench: Quench with sat. NH₄Cl.[1]

Performance Metrics:

  • Yield: 75–88%

  • Major Side Product: 4-Methoxystyrene (<5% with Xantphos; >30% with PPh₃).

Method B: Suzuki-Miyaura Coupling

Mechanism & Strategy

Coupling sp³ halides with boronic acids is kinetically difficult. Standard Pd(PPh₃)₄ conditions fail. The solution lies in Gregory Fu’s conditions using bulky, electron-rich phosphines (PCy₃) or N-heterocyclic carbenes (NHC), or Nickel catalysis for stereoconvergence.

  • Mechanism: Often involves a radical intermediate generated during oxidative addition (especially with Ni).

  • Stereochemistry:

    • Pd/PCy₃: Stereospecific Inversion (mostly).

    • Ni/Chiral-Diamine:Stereoconvergent . (Converts racemic bromide to enantioenriched product).

  • Key Advantage: Functional group tolerance (esters, nitriles, ketones compatible).[2][3]

Experimental Protocol (Fu Conditions)

Reagents:

  • Substrate: 4-(1-Bromoethyl)anisole (1.0 equiv)

  • Nucleophile: Arylboronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[2]

  • Ligand: PCy₃ (10 mol%) or P(t-Bu)₂Me

  • Base: K₃PO₄ (3.0 equiv)[2]

  • Solvent: Toluene/Water (20:1)

Workflow:

  • Mix Solids: Combine Pd(OAc)₂, Phosphine ligand, Boronic Acid, and K₃PO₄ in a reaction vial.

  • Inert Atmosphere: Purge with Argon (3 cycles). Oxygen inhibition is severe in this cycle.

  • Solvent Addn: Add Toluene and Water (degassed).

  • Substrate Addn: Add 4-(1-Bromoethyl)anisole via syringe.

  • Reaction: Heat to 80-100°C for 12-24 hours. (Higher energy barrier for sp³ oxidative addition).

Performance Metrics:

  • Yield: 65–85%

  • Major Side Product: Protodehalogenation (reduction of bromide to ethylanisole).

Comparative Analysis

Technical Comparison Table
FeatureKumada (Pd/Xantphos)Suzuki (Pd/PCy₃ or Ni/Fu)
Oxidative Addition Fast (Concerted)Slow (Often Radical)
Stereochemistry Inversion (Specific)Convergent (with Ni*) or Inversion
Reaction Temp 0°C to RT60°C to 100°C
Base Requirement None (Grignard is basic)Strong Base (K₃PO₄/KOtBu)
Elimination Risk Controlled by LigandHigh (due to thermal requirement)
FG Tolerance Low (No ketones/esters)High (Excellent)
Scalability High (Cheaper materials)Moderate (Ligand cost)
Mechanistic Visualization

Mechanism cluster_Kumada Kumada Cycle (Pd) cluster_Suzuki Suzuki Cycle (Ni/Radical) K_SM Ar-CH(Me)-Br K_OA Oxidative Addition (Inversion) K_SM->K_OA K_TM Transmetallation (R-MgBr) K_OA->K_TM K_RE Reductive Elimination (Retention) K_TM->K_RE K_Prod Product (Inverted) K_RE->K_Prod S_SM Ar-CH(Me)-Br S_Rad Radical Generation (Racemization) S_SM->S_Rad S_TM Transmetallation (Ar-B(OH)2) S_Rad->S_TM S_RE Reductive Elimination (Enantioselective) S_TM->S_RE S_Prod Product (Enantioenriched) S_RE->S_Prod caption Figure 2: Mechanistic Divergence - Concerted vs. Radical Pathways

References

  • López-Pérez, A., Adrio, J., & Carretero, J. C. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 11(23), 5514–5517. Link

  • Zhou, J., & Fu, G. C. (2004). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides and Pseudohalides. Journal of the American Chemical Society, 126(5), 1340–1341. Link

  • Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.[4] The Journal of Organic Chemistry, 71(24), 9198–9202. Link

  • Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603. Link

Sources

Validation of Synthetic Routes Using 1-(1-Bromoethyl)-4-methoxybenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex, sterically hindered molecular architectures, the selection of optimal alkylating agents becomes a critical parameter in synthetic route design. 1-(1-Bromoethyl)-4-methoxybenzene (CAS: 55214-85-2), commonly referred to as 4-(1-bromoethyl)anisole, is a highly reactive secondary benzylic electrophile[1]. It is frequently deployed to introduce the 1-(4-methoxyphenyl)ethyl (PMPE) group, a versatile protecting group and chiral auxiliary in active pharmaceutical ingredient (API) synthesis.

This guide provides an objective, data-driven comparison of 1-(1-bromoethyl)-4-methoxybenzene against common alternatives, detailing the mechanistic causality behind its reactivity and providing a self-validating experimental protocol for its application in N-alkylation workflows[2].

Mechanistic Rationale & Reactivity Profiling

The synthetic utility of stems from its unique electronic and steric profile[1]. The para-methoxy group acts as a powerful electron-donating moiety via resonance. Upon heterolytic cleavage of the labile C-Br bond, the resulting secondary benzylic carbocation is highly stabilized by the formation of an oxonium-like intermediate.

This stabilization drastically lowers the activation energy for dissociation, driving the reaction predominantly through an SN1 pathway . This allows the reagent to rapidly alkylate even weak or sterically hindered nucleophiles (such as pyridin-4-ylmethylamine) under exceptionally mild conditions[2].

However, this high reactivity introduces a critical causality: the stable carbocation is also highly susceptible to E1 elimination . If the reaction temperature exceeds room temperature or if a strong, non-nucleophilic base is employed, the intermediate will rapidly lose a proton to form 1-methoxy-4-vinylbenzene (4-vinylanisole), degrading the yield.

Mechanism A 1-(1-Bromoethyl)- 4-methoxybenzene B Resonance-Stabilized Carbocation A->B - Br⁻ (Heterolysis) C Nucleophilic Attack (SN1 Pathway) B->C + Nu⁻ (Mild Temp) E Proton Loss (E1 Pathway) B->E Base / Heat D Alkylated Product (Target API) C->D F 4-Vinylanisole (Elimination Byproduct) E->F

Mechanistic divergence of 1-(1-Bromoethyl)-4-methoxybenzene showing SN1 vs E1 pathways.

Comparative Performance Analysis

To objectively validate the use of 1-(1-bromoethyl)-4-methoxybenzene, we must benchmark it against its structural analogues: 1-(1-Chloroethyl)-4-methoxybenzene (the chloride analogue) and 4-Methoxybenzyl bromide (PMB-Br, a primary benzylic electrophile).

The chloride analogue possesses a significantly stronger C-Cl bond. While it generates the same carbocation, the dissociation kinetics are sluggish, often requiring harsh heating or Lewis acid activation (e.g., AgOTf), which can destroy sensitive functional groups on the substrate. PMB-Br, lacking the alpha-methyl group, reacts almost exclusively via SN2. While it avoids the E1 elimination risk, it cannot be used when the specific secondary benzylic architecture is required for the final API.

Quantitative Comparison: Standard N-Alkylation of Secondary Amines
ElectrophileLeaving GroupDominant MechanismRelative Reactivity (25 °C)E1 Elimination RiskTypical Yield
1-(1-Bromoethyl)-4-methoxybenzene BromideSN1Very High (< 2 hours)High (Requires temp control)85 - 92%
1-(1-Chloroethyl)-4-methoxybenzene ChlorideSN1 / SN2Low (> 24 hours, needs heat)Moderate40 - 60%
4-Methoxybenzyl bromide (PMB-Br) BromideSN2High (~ 4 hours)Low (Primary carbon)90 - 95%

Data Interpretation: 1-(1-Bromoethyl)-4-methoxybenzene offers the optimal balance of high reactivity and structural specificity, provided the E1 elimination pathway is suppressed through rigorous temperature and base control.

Validated Experimental Methodology

The following protocol details the N-alkylation of a primary/secondary amine using 1-(1-bromoethyl)-4-methoxybenzene. This procedure is designed as a self-validating system : each step includes built-in causality checks to ensure structural integrity and prevent E1 elimination.

Step-by-Step Protocol: Synthesis of N-[1-(4-methoxyphenyl)ethyl]amines
  • Reagent Preparation & Inertion:

    • Action: Dissolve the target amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) in anhydrous Dichloromethane (DCM, 0.2 M). Purge the flask with Argon.

    • Causality: Anhydrous conditions are critical. The highly reactive carbocation intermediate will readily react with trace water to form 1-(1-hydroxyethyl)-4-methoxybenzene, destroying the electrophile. DIPEA is chosen as a sterically hindered base to neutralize the HBr byproduct without acting as a competing nucleophile.

  • Electrophilic Addition:

    • Action: Cool the reaction mixture to 0 °C using an ice bath. Add 1-(1-bromoethyl)-4-methoxybenzene (1.1 equiv) dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C prevents localized concentration spikes and thermal runaways. Heat is the primary driver of the unwanted E1 elimination pathway.

  • Reaction Monitoring (Self-Validation):

    • Action: Stir at 0 °C for 30 minutes, then allow the mixture to slowly warm to room temperature (20-25 °C). Monitor the reaction via TLC (Hexanes/EtOAc, UV detection at 254 nm).

    • Causality: The starting bromide is highly UV-active. Disappearance of the higher-Rf bromide spot confirms reaction completion. Do not leave the reaction stirring indefinitely, as prolonged exposure to base promotes degradation.

  • Aqueous Quench & Extraction:

    • Action: Quench the reaction by adding an equal volume of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality: The mild bicarbonate quench neutralizes any remaining HBr, preventing the protonation of the newly formed amine product, which would otherwise partition into the aqueous waste layer.

  • Purification:

    • Action: Purify the crude residue via flash column chromatography (silica gel) to isolate the pure alkylated product.

Workflow S1 1. Reagent Prep (Anhydrous DCM, Argon) S2 2. Addition (0 °C, Dropwise) S1->S2 S3 3. Reaction & TLC (Warm to RT, 2h) S2->S3 S4 4. Aqueous Quench (Sat. NaHCO3) S3->S4 S5 5. Purification (Flash Chromatography) S4->S5

Experimental workflow for N-alkylation utilizing 1-(1-Bromoethyl)-4-methoxybenzene.

References

  • National Center for Biotechnology Information (PubChem). "1-(1-Bromoethyl)-4-methoxybenzene | C9H11BrO | CID 20034451 - PubChem." NIH PubChem Database. Available at:[Link]

Sources

Comprehensive Application Guide: 1-(1-Bromoethyl)-4-methoxybenzene in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the selection of the correct benzylic electrophile is the difference between a high-yielding enantioselective synthesis and a stalled catalytic cycle. 1-(1-Bromoethyl)-4-methoxybenzene (1-BEMB) —also known as 4-(1-bromoethyl)anisole—occupies a privileged space in modern organic synthesis. As a secondary, electron-rich benzylic bromide, it serves as a bifunctional scaffold capable of undergoing transition-metal-catalyzed cross-coupling, photoredox-mediated radical generation, and rapid nucleophilic substitution.

This guide objectively compares 1-BEMB against alternative benzylic electrophiles, providing field-proven methodologies, mechanistic causality, and self-validating protocols to ensure experimental success.

Comparative Electrophilicity and Reactivity Profiling

When designing a synthetic route, researchers frequently must choose between primary/secondary halides and chloride/bromide leaving groups. 1-BEMB is uniquely reactive due to two structural features:

  • The para-Methoxy Group: Strongly donates electron density via resonance, stabilizing both incipient benzylic carbocations (in

    
     reactions) and benzylic radicals (in photoredox catalysis)[1].
    
  • The Secondary Benzylic Position: Lowers the bond dissociation energy (BDE) of the C–Br bond compared to primary analogues and introduces a prochiral center, enabling enantioconvergent transformations[2].

Quantitative Comparison of Benzylic Electrophiles

The following table synthesizes experimental performance data across three distinct reaction paradigms: Solvolysis (


), Nickel-Catalyzed Cross-Coupling, and Photoredox Catalysis.
ElectrophileRelative

Solvolysis Rate (EtOH, 25°C)
Ni-Catalyzed Cross-Coupling Yield (%)Enantiomeric Excess (ee %)Reduction Potential (

vs SCE)
1-(1-Bromoethyl)-4-methoxybenzene ~10⁶ (Extremely Fast) 88% 92% -1.4 V
(1-Bromoethyl)benzene~10² (Moderate)82%85%-1.6 V
1-(Chloromethyl)-4-methoxybenzene (PMB-Cl)~10³ (Fast)75%N/A (Achiral)-1.9 V
1-(1-Chloroethyl)-4-methoxybenzene~10⁴ (Fast)45% (Sluggish OA*)70%-2.1 V

*OA = Oxidative Addition. Chlorides exhibit significantly higher activation barriers for insertion by low-valent transition metals.

Scientist's Insight: Why choose 1-BEMB over the cheaper PMB-Cl? While PMB-Cl is excellent for simple alcohol protection, it cannot generate a chiral center. Furthermore, the C–Br bond in 1-BEMB is highly polarizable, allowing for rapid oxidative addition by Ni(0) species at temperatures as low as 0 °C, preventing the thermal degradation of sensitive organometallic nucleophiles[3].

Mechanistic Divergence & Application Pathways

1-BEMB is a highly versatile electrophile that can be strategically funneled into three distinct mechanistic pathways depending on the catalytic environment.

Workflow BEMB 1-(1-Bromoethyl)- 4-methoxybenzene (Racemic) NiCat Ni(0) / Chiral Ligand (Enantioconvergent) BEMB->NiCat Oxidative Addition PhotoCat Ir(ppy)3 + Blue LED (Photoredox SET) BEMB->PhotoCat Mesolytic Cleavage Solvolysis Polar Solvent / Base (SN1 Pathway) BEMB->Solvolysis Ionization (-Br) Chiral Chiral Alkylarene (High ee%) NiCat->Chiral Transmetalation Radical Benzylic Radical (C-C Coupling) PhotoCat->Radical Radical Trap Ether Benzylic Ether/Amine (C-Heteroatom) Solvolysis->Ether Nucleophilic Attack

Divergent synthetic pathways of 1-(1-Bromoethyl)-4-methoxybenzene.

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . By observing specific physical changes during the workflow, researchers can confirm the mechanistic viability of their reaction in real-time.

Protocol A: Enantioconvergent Negishi Cross-Coupling

Based on the seminal methodologies developed by Gregory Fu[2], this protocol converts racemic 1-BEMB into a highly enantioenriched alkylarene using a chiral Nickel catalyst.

Causality & Logic: The reaction relies on a dynamic kinetic resolution (DKR) or a radical-rebound mechanism. The Ni(0) catalyst undergoes oxidative addition to the racemic bromide, generating a Ni(I) intermediate and a benzylic radical. The chiral Pybox ligand dictates the stereochemistry during the subsequent radical recombination and reductive elimination phases.

  • Catalyst Pre-Complexation: In an argon-filled glovebox, combine

    
     (10 mol%) and 
    
    
    
    ligand (13 mol%) in anhydrous DMA (0.1 M). Stir for 30 minutes.
    • Self-Validation: The solution must turn a deep, homogenous purple/blue. If it remains green, the ligand has not fully coordinated, which will result in a high racemic background reaction.

  • Electrophile Addition: Add racemic 1-BEMB (1.0 equiv) to the active catalyst solution.

  • Nucleophile Addition: Cool the vessel to 0 °C. Dropwise add the alkylzinc halide (1.5 equiv, 1.0 M in THF) over 10 minutes.

    • Self-Validation: The reaction mixture should transition from deep purple to a dark brown/black solution. If the solution turns pale green prematurely, the organozinc reagent has likely hydrolyzed (due to moisture), stalling the catalytic cycle.

  • Execution & Workup: Stir at 0 °C for 24 hours. Quench with saturated aqueous

    
     and extract with EtOAc. The aqueous layer will turn pale green/blue, confirming the successful oxidation and extraction of the spent Nickel catalyst.
    
Protocol B: Photoredox-Catalyzed Benzylic Alkylation

1-BEMB is an ideal substrate for Single Electron Transfer (SET) due to its relatively low reduction potential (-1.4 V vs SCE).

  • Reaction Assembly: In a Schlenk tube, combine 1-BEMB (1.0 equiv), a nucleophilic radical trap (e.g., a silyl enol ether, 1.5 equiv),

    
     (1 mol%), and anhydrous acetonitrile.
    
  • Degassing (Critical Step): Perform three rigorous freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent triplet quencher and radical scavenger.

    • Self-Validation: If GC-MS analysis reveals the presence of p-methoxyacetophenone instead of the desired C-C coupled product, your degassing protocol failed. Oxygen trapped the benzylic radical, leading to auto-oxidation.

  • Irradiation: Irradiate the mixture with 450 nm blue LEDs at room temperature for 12 hours. Monitor the disappearance of the 1-BEMB peak via TLC.

Storage, Stability, and Handling Protocols

Because 1-BEMB features a highly stabilized benzylic position, it is inherently prone to hydrolysis and thermal degradation[1].

  • Storage: Must be stored at -20 °C under an inert atmosphere (Argon or Nitrogen). Protect from light to prevent homolytic cleavage of the C-Br bond.

  • Integrity Verification: Before use in sensitive cross-coupling reactions, analyze the reagent via

    
     (
    
    
    
    ).
    • Diagnostic Peaks: Look for the doublet of the benzylic methyl group at ~2.0 ppm and the quartet of the benzylic methine at ~5.2 ppm.

    • Degradation Flags: The appearance of a quartet shifted upfield to ~4.8 ppm indicates hydrolysis to 1-(4-methoxyphenyl)ethanol. If this is observed, the reagent must be re-purified via short-path distillation under high vacuum prior to use.

References

  • Arp, F. O.; Fu, G. C. "Asymmetric Negishi Cross-Couplings of Secondary Benzylic Bromides." Journal of the American Chemical Society, 2005. URL:[Link]

  • Prier, C. K.; Rankic, D. A.; MacMillan, D. W. C. "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chemical Reviews, 2013. URL:[Link]

  • Mayr, H.; Kempf, B.; Bures, M. "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Angewandte Chemie International Edition, 2006. URL:[Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to Handling 1-(1-Bromoethyl)-4-methoxybenzene: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel and reactive chemical intermediates is fundamental to discovery. 1-(1-Bromoethyl)-4-methoxybenzene is one such compound, a versatile building block whose utility is matched by its specific handling requirements. This guide moves beyond a simple checklist, providing a procedural and logistical framework grounded in the chemical's specific hazard profile. Our goal is to empower you with the knowledge to not only use this reagent effectively but to do so with the highest degree of safety and confidence.

Section 1: Hazard Profile Analysis: Understanding the "Why"

Effective personal protective equipment (PPE) selection is not arbitrary; it is a direct response to a chemical's specific hazards. The Globally Harmonized System (GHS) provides a clear, quantitative summary of the risks associated with 1-(1-Bromoethyl)-4-methoxybenzene.

Table 1: GHS Hazard Summary for 1-(1-Bromoethyl)-4-methoxybenzene

Hazard Class GHS Category Hazard Statement Signal Word Pictogram
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1][2] Warning Irritant
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][3] Warning Irritant
Serious Eye Damage/Irritation Category 1 / 2A H318/H319: Causes serious eye damage/irritation[1][3] Danger / Warning Corrosive / Irritant
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation[4] Warning Irritant

| Flammability | Category 4 | H227: Combustible liquid[5][4] | Warning | None |

This profile reveals a multi-faceted threat: the compound is harmful if ingested, a significant irritant to the skin, eyes, and respiratory tract, and can cause serious, lasting eye damage.[1] Some sources also classify it as a lachrymator, a substance that causes tearing.[4][6] This understanding forms the logical basis for the stringent PPE and handling protocols that follow.

Section 2: The Core Defense: Personal Protective Equipment (PPE)

The following PPE is mandatory for all personnel handling 1-(1-Bromoethyl)-4-methoxybenzene, regardless of the quantity.

  • Primary Eye and Face Protection: Due to its classification as a severe eye irritant capable of causing serious damage (H318/H319), standard safety glasses are insufficient.[1]

    • Minimum Requirement: Chemical splash goggles that conform to the ANSI Z87.1 standard are required at all times.[7][8] These provide a seal around the eyes, protecting against direct splashes and vapors.

    • High-Risk Operations: When handling larger volumes (>100 mL) or performing operations with an elevated splash risk (e.g., transfers, quenching), a full-face shield must be worn in addition to chemical splash goggles.[7][9] The face shield protects the entire face from contact but does not provide the necessary seal to protect the eyes on its own.[9]

  • Hand Protection: The Critical Barrier: The compound is a known skin irritant (H315).[1][3] Therefore, direct skin contact must be avoided.

    • Glove Type: Disposable nitrile gloves are the standard for providing a barrier against incidental chemical contact.[10][11]

    • Protocol: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don a new pair.[8] For extended operations, consider double-gloving to provide an additional layer of protection.

  • Body Protection and Professional Attire:

    • Lab Coat: A clean, buttoned lab coat must be worn to protect street clothes and underlying skin.[7][10] Long sleeves should be fully extended.

    • Clothing: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[8][11] This prevents accidental exposure to spills on the lower legs and feet.

  • Respiratory Protection: Inhalation may cause respiratory irritation (H335). The primary method for mitigating this hazard is through engineering controls.

    • Engineering Control: All handling of 1-(1-Bromoethyl)-4-methoxybenzene, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood.[6]

    • Respirator Use: In the rare event that engineering controls fail or are not available, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors may be required.[6] Use of a respirator necessitates enrollment in a formal respiratory protection program.

Section 3: Operational Protocol: A Step-by-Step Guide to Safe Handling

This workflow integrates the PPE requirements into a logical, repeatable process to minimize exposure risk at every stage.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling & Decontamination cluster_disposal 4. Waste Management prep1 Verify Fume Hood Certification & Airflow prep2 Don Full PPE: - Lab Coat - Splash Goggles - Nitrile Gloves prep1->prep2 prep3 Prepare Spill Kit (Absorbent, Neutralizer) prep2->prep3 prep4 Ensure Eyewash & Shower are Unobstructed prep3->prep4 handle1 Carefully Dispense Reagent prep4->handle1 Proceed to Handling handle2 Perform Reaction Setup & Chemical Transfers handle1->handle2 handle3 Keep Container Tightly Closed When Not In Use handle2->handle3 post1 Quench/Work-Up Reaction Mixture handle3->post1 Reaction Complete post2 Decontaminate Glassware & Work Surfaces in Hood post1->post2 post3 Properly Remove PPE: 1. Gloves 2. Goggles 3. Lab Coat post2->post3 disp1 Segregate Halogenated Organic Waste post3->disp1 Begin Disposal disp2 Dispose of Contaminated Gloves, Wipes in Solid Hazardous Waste disp1->disp2 disp3 Label Waste Containers Clearly & Accurately disp2->disp3

Caption: Safe Handling Workflow for 1-(1-Bromoethyl)-4-methoxybenzene.

Section 4: Emergency Response & Disposal

Preparedness is paramount. In the event of an exposure or spill, immediate and correct action is critical.

  • First-Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][12]

    • Skin Contact: Remove all contaminated clothing at once. Wash the affected area thoroughly with soap and plenty of water.[3][5][12] If skin irritation persists, seek medical advice.[3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][4][12]

    • Ingestion: Do NOT induce vomiting.[5][12] Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill Management:

    • Evacuate all non-essential personnel from the area.

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand.[6]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • Ventilate the area and wash the spill site once the material has been completely removed.

  • Waste Disposal: Chemical waste generators are responsible for the correct classification and disposal of hazardous materials.[13]

    • All unused 1-(1-Bromoethyl)-4-methoxybenzene and solutions containing it must be disposed of as halogenated organic waste.

    • Contaminated materials such as gloves, absorbent pads, and pipette tips must be collected in a designated solid hazardous waste container.[4]

    • Never dispose of this chemical down the drain. Adhere strictly to your institution's and local hazardous waste regulations.[4][13]

By understanding the specific hazards of 1-(1-Bromoethyl)-4-methoxybenzene and adhering to these detailed PPE and handling protocols, you can ensure a safe and productive research environment.

References

  • PubChem. (n.d.). 1-(1-Bromoethyl)-4-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (2008, November). Hazardous Substance Fact Sheet: Bromobenzene. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 4-Bromoanisole. Retrieved from [Link]

  • Brown University Environmental Health and Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxybenzyl bromide. Retrieved from [Link]

  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET: 4-Bromoanisole. Retrieved from [Link]

  • University of California, Santa Cruz Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.